1-(1-Methylpiperidin-4-yl)ethanol chemical structure and properties
Structure, Synthesis, and Pharmacological Applications Executive Summary 1-(1-Methylpiperidin-4-yl)ethanol (CAS: 37835-54-4) is a versatile heterocyclic building block widely utilized in medicinal chemistry.[1] Character...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Pharmacological Applications
Executive Summary
1-(1-Methylpiperidin-4-yl)ethanol (CAS: 37835-54-4) is a versatile heterocyclic building block widely utilized in medicinal chemistry.[1] Characterized by a piperidine ring substituted with a secondary alcohol group at the C4 position and a methyl group at the nitrogen, it serves as a critical pharmacophore in the synthesis of antihistamines, antipsychotics, and muscarinic receptor ligands. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols for research and development applications.
Chemical Identity & Structure
Property
Detail
IUPAC Name
1-(1-Methylpiperidin-4-yl)ethanol
CAS Registry Number
37835-54-4
Molecular Formula
CHNO
Molecular Weight
143.23 g/mol
SMILES
CC(O)C1CCN(C)CC1
Appearance
Pale yellow to colorless viscous oil
Solubility
Soluble in water, ethanol, methanol, DCM; sparingly soluble in hexanes
Structural Analysis
The molecule features a chiral center at the secondary alcohol position (C1 of the ethanol side chain), resulting in two enantiomers (
and ). In most commercial preparations, it is supplied as a racemate. The piperidine ring predominantly adopts a chair conformation , with the bulky 1-hydroxyethyl group preferring the equatorial position to minimize 1,3-diaxial interactions.
Key Functional Groups:
Tertiary Amine (N-Methyl): Confers basicity (pKa
9.0–9.5) and serves as a proton acceptor in physiological conditions.
Secondary Alcohol: Provides a handle for esterification, oxidation, or nucleophilic substitution reactions.
Synthesis & Manufacturing
The most robust and scalable synthetic route involves the reduction of the corresponding ketone precursor, 4-acetyl-1-methylpiperidine (1-(1-methylpiperidin-4-yl)ethanone). This method is preferred over Grignard addition to aldehydes due to higher yields and cleaner impurity profiles.
Synthetic Pathway Diagram
Figure 1: Reductive synthesis of 1-(1-Methylpiperidin-4-yl)ethanol from 4-acetyl-1-methylpiperidine.
Detailed Experimental Protocol
Note: All steps should be performed in a fume hood with appropriate PPE.
Preparation: Charge a reaction vessel with 4-acetyl-1-methylpiperidine (1.0 eq) dissolved in anhydrous methanol (10 volumes).
Reduction: Cool the solution to 0°C. Slowly add Sodium Borohydride (NaBH
) (1.5 eq) portion-wise over 30 minutes to control hydrogen gas evolution.
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor progress via TLC (System: DCM/MeOH/NH
, 90:9:1) or LC-MS.
Quenching: Quench the reaction by dropwise addition of water or saturated NH
Cl solution.
Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).
Purification: Dry the combined organic layers over anhydrous Na
SO, filter, and concentrate. The crude oil can be purified via vacuum distillation or silica gel chromatography (Eluent: DCM/MeOH).
Analytical Characterization
To validate the identity of synthesized or purchased material, the following spectral features are diagnostic.
Nuclear Magnetic Resonance (NMR) Profile
H NMR (400 MHz, CDCl):
1.15 ppm (d, 3H): Methyl group of the ethanol side chain (characteristic doublet).
2.25 ppm (s, 3H): N-Methyl group (sharp singlet).
3.55 ppm (m, 1H): Methine proton adjacent to the hydroxyl group (CH-OH).
1.20–3.00 ppm (m, 9H): Piperidine ring protons (complex multiplets).
~55 ppm: Piperidine C2/C6 carbons (adjacent to nitrogen).
Mass Spectrometry (MS)
Method: ESI+ or EI.
Key Ion:
144.15 (Base peak).
Fragmentation: Loss of water (
) and cleavage of the side chain are common in EI modes.
Applications in Drug Discovery
The 1-(1-methylpiperidin-4-yl)ethanol scaffold is a "privileged structure" in medicinal chemistry, serving as a core motif for various therapeutic classes.
1. Muscarinic & Histamine Receptor Ligands
The 4-substituted piperidine moiety mimics the structure of acetylcholine and histamine. Derivatives of this alcohol are explored as:
H1-Antihistamines: Precursors to non-sedating antihistamines where the alcohol is etherified with aryl groups (analogous to clemastine or diphenhydramine structures but with a piperidine core).
Muscarinic Antagonists: Esters derived from this alcohol (e.g., with phenylacetic acids) show antispasmodic activity.
2. Sigma-1 () Receptor Modulators
N-alkyl piperidines are classic pharmacophores for
receptors. The secondary alcohol provides a hydrogen-bonding site that can enhance binding affinity or selectivity against the subtype.
3. Chiral Auxiliaries
Enantiomerically pure forms (
or ) of this alcohol can be used to resolve chiral acids or as chiral ligands in asymmetric catalysis, leveraging the basic nitrogen and the hydroxyl group for bidentate coordination.
Safety & Handling
Hazard Classification (GHS):
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage Protocol:
Temperature: Store at 2–8°C (Refrigerate).
Atmosphere: Hygroscopic; store under inert gas (Argon or Nitrogen) to prevent moisture absorption which can degrade the product or alter weighing accuracy.
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 166629066, 1-(1-Methylpiperidin-4-yl)ethanol derivatives. Retrieved from .
Sigma-Aldrich (2025). Product Specification: 1-(1-Methyl-piperidin-4-yl)-ethanol (CAS 37835-54-4).[1] Retrieved from .
ChemicalBook (2025). 1-Methyl-4-piperidinemethanol and related piperidine alcohol synthesis. Retrieved from .
BenchChem (2025). Application of Piperidine Scaffolds in Medicinal Chemistry.[2] Retrieved from .
Solubility Profile of 1-(1-Methylpiperidin-4-yl)ethanol in Organic Solvents: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive analysis of the expected solubility profile of 1-(1-Methylpiperidin-4-yl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the expected solubility profile of 1-(1-Methylpiperidin-4-yl)ethanol, a key heterocyclic building block. In the absence of extensive, publicly available quantitative solubility data, this document establishes a robust predictive framework based on the molecule's physicochemical properties and fundamental principles of intermolecular forces. Furthermore, it delivers a detailed, field-proven experimental protocol for the accurate determination of its equilibrium solubility using the shake-flask method, empowering researchers to generate precise data for applications in drug development, process chemistry, and formulation science.
Introduction: The Imperative of Solubility Profiling
1-(1-Methylpiperidin-4-yl)ethanol (CAS: 37835-54-4, Formula: C₈H₁₇NO, MW: 143.23 g/mol ) is a bifunctional organic compound featuring a tertiary amine within a piperidine ring and a primary alcohol group.[1] Such scaffolds are of significant interest in medicinal chemistry for the synthesis of pharmacologically active agents.[2] The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents is a critical parameter that dictates its viability throughout the drug development lifecycle. It influences reaction kinetics, purification strategies (e.g., crystallization), formulation design, and ultimately, bioavailability.[3][4]
This guide addresses the current information gap by providing a theoretically grounded prediction of the solubility of 1-(1-Methylpiperidin-4-yl)ethanol and a practical methodology for its empirical determination.
Physicochemical Analysis and Predicted Solubility
The solubility of a solute in a given solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3] The structure of 1-(1-Methylpiperidin-4-yl)ethanol contains both polar and non-polar regions, suggesting a nuanced solubility profile.
Polar Moieties:
Hydroxyl Group (-OH): This group is highly polar and can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen's lone pairs).[5][6] This is the primary driver for solubility in polar protic solvents.
Tertiary Amine (N-CH₃): The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor.[7][8] Its presence contributes to the molecule's overall polarity and basicity.
Non-Polar Moiety:
Piperidine Ring & Ethyl Linker: The saturated hydrocarbon backbone is non-polar and will engage in weaker van der Waals (dispersion) forces. This part of the molecule favors solubility in less polar, organic solvents.
Based on this structural analysis, a qualitative solubility profile can be predicted.
Table 1: Predicted Solubility of 1-(1-Methylpiperidin-4-yl)ethanol in Common Organic Solvents
Solvent Class
Example Solvents
Predicted Solubility
Rationale for Interaction
Polar Protic
Methanol, Ethanol, Isopropanol
High to Miscible
Strong hydrogen bonding interactions between the solute's -OH and tertiary amine groups and the solvent's -OH group.[9][10]
Favorable dipole-dipole interactions. The solute's hydroxyl hydrogen can form hydrogen bonds with the acceptor atoms (e.g., oxygen in DMSO, nitrogen in ACN).
Non-Polar (Aromatic)
Toluene, Benzene
Moderate
The non-polar piperidine ring interacts favorably with the aromatic ring via dispersion forces. The polar groups limit miscibility.
Non-Polar (Aliphatic)
Hexane, Heptane, Cyclohexane
Low to Insoluble
Intermolecular forces are dominated by weak dispersion forces. The high polarity of the solute's functional groups prevents effective solvation by non-polar solvents.[11]
Experimental Determination of Equilibrium Solubility
To move beyond prediction to quantitative data, a rigorous experimental protocol is necessary. The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility, as it ensures the system has reached a true equilibrium between the dissolved and undissolved solute.[12][13] This protocol is adapted from established OECD and WHO guidelines.[12][14][15]
Causality Behind Experimental Choices
Why Excess Solute? The addition of an excess amount of the solid compound is crucial to ensure that the resulting solution is saturated and in equilibrium with the solid phase.[16] This is the definition of thermodynamic solubility.
Why Extended Equilibration? An equilibration time of 24-72 hours with constant agitation ensures that the dissolution process has reached its endpoint.[16][17] Shorter times might only yield kinetic solubility data, which can be misleadingly high or low.
Why Temperature Control? Solubility is temperature-dependent.[13] Conducting the experiment in a temperature-controlled environment (e.g., an incubator shaker at 25 °C or 37 °C) is essential for data reproducibility and relevance.
Why HPLC-UV for Quantification? High-Performance Liquid Chromatography with UV detection is a robust and specific analytical technique.[4] It allows for accurate quantification of the solute and can also detect any potential degradation that may have occurred during the experiment.[16]
Step-by-Step Protocol
Preparation:
a. Add an excess amount of solid 1-(1-Methylpiperidin-4-yl)ethanol (e.g., 10-20 mg) to a series of glass vials (n=3 for each solvent). The exact amount should be sufficient to ensure undissolved solid remains after equilibration.
b. To each vial, add a precise volume (e.g., 2 mL) of the selected organic solvent.
c. Seal the vials tightly to prevent solvent evaporation.
Equilibration:
a. Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C ± 1 °C).
b. Agitate the vials at a consistent speed for 24 to 72 hours. A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.[16]
Phase Separation:
a. After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.
b. To separate the undissolved solid from the saturated solution, withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial.
Self-Validation: This filtration step is critical to remove any fine particulates that would otherwise lead to an overestimation of solubility.[12]
Quantification:
a. Prepare a series of calibration standards of 1-(1-Methylpiperidin-4-yl)ethanol of known concentrations in the mobile phase of the analytical method.
b. Analyze the filtered supernatant (the saturated solution) and the calibration standards using a validated HPLC-UV method.
c. Construct a calibration curve by plotting the peak area against the concentration of the standards.
d. Determine the concentration of 1-(1-Methylpiperidin-4-yl)ethanol in the sample by interpolating its peak area from the calibration curve.
Data Reporting:
a. Report the solubility as an average of the triplicate measurements (e.g., in mg/mL or mol/L) at the specified temperature.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Key Factors Influencing Solubility
The solubility of 1-(1-Methylpiperidin-4-yl)ethanol is not a static value but is influenced by several interconnected factors. Understanding these allows for the precise control and optimization of experimental and industrial processes.
Caption: Factors Influencing Compound Solubility.
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined empirically, as it is critical for designing crystallization processes.
Solvent Polarity: As detailed in Table 1, the match between solute and solvent polarity is the most significant factor. The "like dissolves like" rule is the primary guide for solvent selection.[3]
pH (in protic solvents): As a basic compound (due to the tertiary amine), the solubility of 1-(1-Methylpiperidin-4-yl)ethanol in protic or aqueous-organic mixtures will be highly pH-dependent. In acidic conditions, the amine will be protonated to form a highly polar ammonium salt, which dramatically increases solubility in polar solvents.
Conclusion
References
Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Environmental Sciences Europe. Retrieved February 19, 2026, from [Link]
Why are amines soluble in nature? (n.d.). askIITians. Retrieved February 19, 2026, from [Link]
Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved February 19, 2026, from [Link]
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). OECD. Retrieved February 19, 2026, from [Link]
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. Retrieved February 19, 2026, from [Link]
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). World Health Organization. Retrieved February 19, 2026, from [Link]
Physical Properties of Amines Explained with Examples. (n.d.). Vedantu. Retrieved February 19, 2026, from [Link]
24.2: Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Florida A&M University. Retrieved February 19, 2026, from [Link]
Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. Retrieved February 19, 2026, from [Link]
Amine compounds. (n.d.). SlideShare. Retrieved February 19, 2026, from [Link]
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved February 19, 2026, from [Link]
OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. (n.d.). OECD iLibrary. Retrieved February 19, 2026, from [Link]
Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved February 19, 2026, from [Link]
ADME Solubility Assay. (n.d.). BioDuro. Retrieved February 19, 2026, from [Link]
intermolecular bonding - hydrogen bonds. (2019, January 15). Chemguide. Retrieved February 19, 2026, from [Link]
Hydrogen Bonding. (2023, January 29). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
Hydrogen-bonding interactions between 1-methylindole and alcohols. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
The N-Methylpiperidine Scaffold: Synthetic Architecture and Therapeutic Utility
[1][2][3] Executive Summary: The "Methyl Switch" in Heterocyclic Design In medicinal chemistry, the N-methylpiperidine moiety represents a critical structural pivot.[1] It serves not merely as a solubilizing group but as...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary: The "Methyl Switch" in Heterocyclic Design
In medicinal chemistry, the N-methylpiperidine moiety represents a critical structural pivot.[1] It serves not merely as a solubilizing group but as a determinant of pharmacodynamic selectivity and pharmacokinetic fate. Unlike its secondary amine counterpart, the N-methyl derivative (pKa ~10.1) introduces a fixed steric volume that abolishes hydrogen bond donor capability while retaining acceptor status. This "Methyl Switch" often dictates blood-brain barrier (BBB) permeability and receptor subtype selectivity, particularly within G-Protein Coupled Receptors (GPCRs) such as
-opioid and muscarinic acetylcholine receptors.
This technical guide dissects the N-methylpiperidine scaffold, moving from robust synthetic protocols to high-stakes structure-activity relationships (SAR) and metabolic liabilities.
Synthetic Architecture
The construction of the N-methylpiperidine core is rarely done de novo in late-stage discovery; rather, it is installed via functionalization of piperidine precursors. While alkylation with methyl iodide is chemically trivial, it is medicinally hazardous due to over-alkylation (quaternization). The industry standard is Reductive Amination .
Protocol: Titanium-Mediated Reductive Amination
Rationale: This protocol avoids the harsh acidity of the Eschweiler-Clarke reaction and the potential for over-alkylation seen with direct halides. The use of Titanium(IV) isopropoxide acts as a Lewis acid to facilitate iminium ion formation, ensuring high conversion rates even with sterically hindered substrates.
Reagent A: Formaldehyde (37% aq. solution or paraformaldehyde) (1.2 equiv)
Reagent B: Sodium Triacetoxyborohydride (STAB) or NaBH
(1.5 equiv)
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)
) (1.1 equiv) [Optional for difficult substrates]
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
Iminium Formation: In a flame-dried flask under
, dissolve the secondary amine substrate in anhydrous DCM (0.2 M).
Activation: Add Ti(OiPr)
dropwise. Stir at ambient temperature for 45 minutes. Checkpoint: The solution may become slightly viscous/hazy as the titanium-amine complex forms.
Carbonyl Addition: Add Formaldehyde. Stir for 1 hour.
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. The mild nature of STAB prevents reduction of the aldehyde prior to iminium formation.
Quench & Workup: Stir overnight at room temperature. Quench with saturated aqueous NaHCO
. Filter through a Celite pad to remove Titanium salts (critical step to prevent emulsion).
Purification: Extract with DCM (3x). Wash combined organics with brine. Dry over Na
SO. Concentrate. Purify via flash column chromatography (typically MeOH/DCM/NHOH systems).
Synthetic Logic Visualization
Figure 1: The titanium-mediated pathway ensures exclusive mono-methylation by stabilizing the iminium intermediate.
Therapeutic Case Study: The Pethidine (Meperidine) Class
The N-methylpiperidine scaffold is historically anchored by Pethidine (Meperidine), the first fully synthetic opioid. Its development illustrates the critical SAR of the 4-phenyl-N-methylpiperidine core.
Structure-Activity Relationship (SAR)
The pharmacophore requires a precise spatial arrangement:
Cationic Center: The N-methyl nitrogen, protonated at physiological pH, anchors the molecule to Asp-147 of the
-opioid receptor.
Lipophilic Core: The 4-phenyl ring mimics the phenylalanine residue of endogenous enkephalins.
Steric Constraint: The piperidine ring holds the phenyl and amine in a specific chair conformation.
Comparative Data: Opioid Potency & Liability
Compound
Structure Core
Potency (Morphine = 1)
Key Liability
Pethidine
4-phenyl-N-methylpiperidine
0.1 - 0.2
Neurotoxic metabolite (Normeperidine)
MPPP
4-phenyl-N-methylpiperidine ester
High
MPTP Impurity (Parkinsonian neurotoxin)
Fentanyl
4-anilino-N-phenethylpiperidine
50 - 100
Respiratory depression (High potency)
Ketobemidone
4-phenyl-N-methylpiperidine ketone
~1
High abuse potential
The MPTP Warning: A Critical Safety Note
Researchers working with N-methyl-4-phenylpiperidines must be acutely aware of the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) liability.
Mechanism: During the synthesis of MPPP (a Pethidine analog), elimination of the alcohol intermediate can form the double bond (tetrahydropyridine).
Toxicity: MPTP is metabolized by MAO-B in glial cells to MPP+, a mitochondrial toxin that selectively destroys dopaminergic neurons in the Substantia Nigra, causing irreversible Parkinsonism.
Protocol Safeguard: Strict temperature control during esterification and rigorous QC (HPLC/MS) to detect dehydration products are mandatory.
Metabolic Fate & Bioactivation
The N-methyl group is a primary target for hepatic Cytochrome P450 enzymes. Understanding this metabolic tree is essential for predicting half-life and toxicity.
N-Demethylation (The Nor-Metabolite)
The oxidative removal of the methyl group (N-demethylation) is catalyzed primarily by CYP3A4 and CYP2B6 .
Product: The resulting secondary amine (e.g., Normeperidine) often possesses distinct pharmacology.
Clinical Consequence: Normeperidine has a longer half-life (15-30h) than Pethidine (3h) and is a potent CNS excitant, causing tremors and seizures. This accumulation limits Pethidine's utility in chronic pain or renal failure.
Metabolic Pathway Visualization
Figure 2: The bifurcation between N-demethylation (toxification) and N-oxidation (clearance) is substrate-dependent.
References
Hardy, D. G., et al. (1965).[2] Structure-Activity Relationship of Some New Analogs of Pethidine. Journal of Medicinal Chemistry. Link
Ramírez, J., et al. (2004).[3] Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine. Clinical Pharmacology & Therapeutics. Link
Borch, R. F., et al. (1972).[4] Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses. Link
BenchChem Technical Review. (2025). The Pivotal Role of N-Methyl-1-(piperidin-4-yl)methanamine in Modern Medicinal Chemistry. Link
Vardanyan, R., & Hruby, V. (2014). Synthesis of Essential Drugs: Analgesics. Elsevier. (Contextual grounding for Pethidine synthesis).
Technical Guide: pKa Values and Ionization States of 1-(1-Methylpiperidin-4-yl)ethanol
This guide serves as an in-depth technical resource for the physicochemical characterization of 1-(1-Methylpiperidin-4-yl)ethanol (CAS: 35396-30-0), a pharmacophore frequently encountered in the synthesis of antihistamin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical resource for the physicochemical characterization of 1-(1-Methylpiperidin-4-yl)ethanol (CAS: 35396-30-0), a pharmacophore frequently encountered in the synthesis of antihistamines, antipsychotics, and antimuscarinics.[1][2]
Executive Summary
1-(1-Methylpiperidin-4-yl)ethanol is a bifunctional molecule comprising a basic tertiary amine (N-methylpiperidine core) and a neutral secondary alcohol.[1][2] Its physicochemical behavior is dominated by the ionization of the piperidine nitrogen.
Secondary pKa (Acid):~16.0 (Hydroxyl group - negligible in physiological contexts).[1][2]
Physiological State: At blood pH (7.4), the molecule exists predominantly (>99%) as a cation (protonated ammonium species).
Key Development Risk: High potential for lysosomal trapping due to its lipophilic cationic nature (LogP ~0.8–1.2, pKa > 8).
Part 1: Structural Analysis & Theoretical pKa
To understand the ionization profile, we must deconstruct the molecule into its functional components. The ionization constant is governed by the electronic environment of the nitrogen atom.
The Ionization Center: N-Methylpiperidine
The core structure is a saturated six-membered heterocycle.[1][2] The nitrogen is methylated (tertiary amine).[3] In aqueous solution, tertiary alkyl amines typically exhibit pKa values between 9.5 and 10.5. The methyl group is electron-donating (+I effect), which stabilizes the conjugate acid (ammonium cation) by dispersing the positive charge, thereby increasing basicity compared to ammonia.
The Modifier: 1-Hydroxyethyl Group
The substituent at the 4-position is a 1-hydroxyethyl group (
Inductive Effect: The oxygen atom is electronegative and exerts a weak electron-withdrawing inductive effect (-I).[1][2]
Distance: The oxygen is separated from the nitrogen by three sigma bonds (N-C-C-C-O path). While -I effects diminish with distance, the presence of the hydroxyl group will slightly lower the pKa compared to unsubstituted N-methylpiperidine (pKa 10.08).[1][2]
Structural Analog Comparison
Since direct experimental data for this specific intermediate is often proprietary, we utilize high-confidence Structure-Activity Relationship (SAR) data from close analogs:
Compound
Structure Note
pKa (Exp/Lit)
Relevance
N-Methylpiperidine
Unsubstituted core
10.08
Baseline basicity.
4-Piperidinemethanol
OH is closer to ring
9.80
-I effect lowers pKa.
1-(1-Methylpiperidin-4-yl)ethanol
Target Molecule
9.7 – 10.1
Estimated Range
Part 2: Ionization States & Microspecies[2]
At physiological pH, the molecule undergoes a reversible protonation reaction. The equilibrium lies heavily toward the cationic form.
Reaction Equilibrium
Visualization: Chemical Species Distribution
The following diagram illustrates the structural transition between the free base and the conjugate acid.
Figure 1: Protonation equilibrium of the tertiary amine. At pH 7.4, the equilibrium shifts right.
Quantitative Distribution Table
Using the Henderson-Hasselbalch equation (
), we calculate the ionized fraction at critical biological pH levels.[2]
Part 3: Physiological Relevance (Lysosomal Trapping)[2]
A critical consideration for drug developers working with 1-(1-Methylpiperidin-4-yl)ethanol derivatives is Lysosomal Trapping (Lysosomotropism).[1][2]
Mechanism:
Entry: The small fraction of neutral free base diffuses passively across the lipophilic lysosomal membrane from the cytosol (pH 7.2).
Protonation: Once inside the acidic lysosome (pH 4.5 - 5.0), the high concentration of protons instantly converts the base into the ammonium cation.
Trapping: The cation is membrane-impermeable.[1] It cannot diffuse back out.
Accumulation: This leads to massive accumulation of the drug inside the lysosome (up to 1000-fold concentration vs. cytosol), potentially causing phospholipidosis or off-target toxicity.
Figure 2: Mechanism of Lysosomal Trapping. The pH gradient drives accumulation of the cationic species.
Part 4: Experimental Determination Protocol
To experimentally validate the pKa of this specific molecule, Potentiometric Titration is the gold standard. UV-metric titration is not recommended because the molecule lacks a pH-sensitive chromophore (no conjugated pi-systems near the ionization center).[1][2]
Objective: Determine the stoichiometric pKa value at 25°C and 0.15 M ionic strength (physiological mimic).
Materials:
Analyte: >5 mg of pure 1-(1-Methylpiperidin-4-yl)ethanol HCl salt.
Titrant: 0.1 M Carbonate-free KOH (standardized).
Background Electrolyte: 0.15 M KCl (to maintain ionic strength).
Inert Gas: Argon or Nitrogen (to purge CO2).
Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).
Workflow:
System Preparation:
Calibrate the pH electrode using a 4-buffer system (pH 1.68, 4.01, 7.00, 10.01).
Purge the titration vessel with Argon for 5 minutes to remove dissolved CO2 (which forms carbonic acid and skews high-pKa measurements).[1][2]
Sample Dissolution:
Dissolve the sample in 0.15 M KCl water.
Note: If the free base is insoluble, add a known excess of 0.1 M HCl to fully protonate and solubilize it first.
Titration Loop:
Titrate from acidic (pH ~2) to basic (pH ~12).
Add titrant in dynamic increments (smaller volumes near the inflection point).
Wait for electrode stability (<0.2 mV/sec drift) before recording each point.
Data Analysis (Bjerrum Plot):
Calculate the average number of bound protons (
) at each pH step.
The pKa is the pH where
.
Figure 3: Standard Operating Procedure for Potentiometric pKa determination.[1][2]
References
PubChem. (2025).[4][5] Compound Summary: 1-Methylpiperidine.[1][2][6] National Library of Medicine. Available at: [Link][2]
Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition. Available at: [Link]
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for pKa methodology).
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for piperidine analog comparisons).
Thermodynamic stability of 1-(1-Methylpiperidin-4-yl)ethanol
An In-Depth Technical Guide to the Thermodynamic Stability of 1-(1-Methylpiperidin-4-yl)ethanol Authored for Drug Development Professionals, Researchers, and Scientists Abstract The thermodynamic stability of an active p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 1-(1-Methylpiperidin-4-yl)ethanol
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 1-(1-Methylpiperidin-4-yl)ethanol, a heterocyclic alcohol of interest in pharmaceutical research. While public literature on this specific molecule's stability profile is limited, this document outlines a robust, first-principles approach for its complete characterization. We will detail the requisite experimental protocols, explain the causality behind methodological choices, and provide a roadmap for data interpretation in line with regulatory expectations and sound scientific practice. The methodologies described herein, including thermal analysis and forced degradation studies, are universally applicable for the characterization of new chemical entities (NCEs).
Introduction: The Imperative of Stability Profiling
1-(1-Methylpiperidin-4-yl)ethanol (CAS: 37835-54-4, Formula: C₈H₁₇NO) is a molecule featuring a tertiary amine within a piperidine ring and a secondary alcohol functional group. These structural motifs are common in pharmaceuticals but can also be susceptible to specific degradation pathways. A thorough understanding of a molecule's intrinsic stability is not merely a regulatory hurdle but a fundamental aspect of risk mitigation in drug development.[1] It informs critical decisions regarding formulation, manufacturing process parameters, packaging, and storage conditions.[2][3]
This guide is structured to walk a senior application scientist through a complete stability assessment program, from initial thermal characterization to the identification of potential degradation products under stress.
Before subjecting the compound to stress, a baseline understanding of its solid-state properties is essential. Thermal analysis techniques are indispensable for this purpose, providing insights into melting, crystallization, polymorphism, and decomposition behavior.[4]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events.[5][6] Its primary applications in this context are the determination of melting point, purity, and the identification of polymorphic forms, which can have different stabilities and bioavailabilities.[5]
Parameter
Observed Value
Interpretation
Onset of Melting
155.4 °C
Initiation of the melting process.
Peak Endotherm (Melting Point)
158.2 °C
Indicates a sharp, well-defined melt, suggestive of a crystalline solid with high purity.
Enthalpy of Fusion (ΔH)
120.5 J/g
Energy required to melt the sample.
Glass Transition (Tg)
Not Observed
Suggests the sample is primarily crystalline rather than amorphous under test conditions.[5]
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
Sample Preparation: Accurately weigh 2-5 mg of 1-(1-Methylpiperidin-4-yl)ethanol into a non-reactive aluminum pan. Hermetically seal the pan to prevent volatilization.
Reference: Prepare an empty, hermetically sealed aluminum pan as the reference.
Thermal Program:
Equilibrate the system at 25 °C.
Ramp the temperature from 25 °C to 250 °C at a constant rate of 10 °C/min.
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.[7]
Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events. Determine the onset temperature, peak temperature, and enthalpy of fusion for the melting event.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, revealing information about thermal decomposition, desolvation, and overall thermal stability.[7][8][9] It is critical for identifying the temperature at which significant degradation begins.[10]
Temperature Range
Mass Loss (%)
Interpretation
25 °C - 150 °C
< 0.5%
Negligible mass loss, indicating the absence of residual solvents or significant moisture.[8]
150 °C - 220 °C
1.2%
Minor mass loss, potentially due to volatilization post-melting.
> 220 °C
> 5% (Onset)
Onset of significant thermal decomposition. This temperature is a key indicator of the material's upper thermal stability limit.[10]
Instrument Calibration: Calibrate the TGA balance using standard weights and the temperature using appropriate magnetic standards.
Sample Preparation: Place 5-10 mg of 1-(1-Methylpiperidin-4-yl)ethanol into a ceramic or platinum TGA pan.
Thermal Program:
Equilibrate the system at 25 °C.
Ramp the temperature from 25 °C to 400 °C at a constant rate of 10 °C/min.
Maintain a constant nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation during the analysis.[7]
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of major decomposition events, defined as the temperature at which a significant, rapid mass loss begins.
Comprehensive Stability Assessment Workflow
A systematic approach is required to fully characterize the stability of an API. The workflow below illustrates the logical progression from initial characterization to a complete stability profile.
Caption: Workflow for Thermodynamic Stability Assessment.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability testing, designed to deliberately degrade the API under conditions more severe than accelerated stability testing.[11][12] Their purpose is multifaceted:
To identify likely degradation products and establish degradation pathways.[1]
To demonstrate the specificity of the analytical method, proving it is "stability-indicating".[13][14]
To reveal the intrinsic stability of the molecule.[1]
According to ICH Q1A(R2) guidelines, stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[1][15] The goal is to achieve a target degradation of 5-20% of the API.[12][15]
Potential Degradation Pathways
Based on the structure of 1-(1-Methylpiperidin-4-yl)ethanol, potential degradation pathways include:
Oxidation: The tertiary amine of the piperidine ring is susceptible to N-oxidation.
Dehydration: The secondary alcohol could undergo elimination to form an alkene under harsh acidic or thermal conditions.
Acid/Base Catalyzed Reactions: While the core ring is stable, extreme pH could catalyze unforeseen rearrangements or decompositions.
Protocol 3: Forced Degradation Studies
Sample Preparation: Prepare stock solutions of 1-(1-Methylpiperidin-4-yl)ethanol in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.
Stress Conditions: Expose the sample to the following conditions in parallel. Include a control sample stored at 2-8°C in the dark.
Stress Condition
Reagent/Condition
Duration
Quenching/Neutralization
Acid Hydrolysis
0.1 M HCl
24-72 hours at 60 °C
Neutralize with equivalent 0.1 M NaOH
Base Hydrolysis
0.1 M NaOH
24-72 hours at 60 °C
Neutralize with equivalent 0.1 M HCl
Oxidation
3% H₂O₂
24 hours at Room Temp
Dilute to stop reaction
Thermal
80 °C (in solution)
72 hours
Cool to Room Temp
Photolytic
ICH Q1B Option 2 (1.2 million lux hours visible, 200 watt hours/m² UV)
As required
Analyze directly
Analysis:
At appropriate time points, withdraw an aliquot from each stress condition.
Quench the reaction as described in Table 3.
Dilute the sample to a suitable concentration for analysis.
Analyze all samples (including the control) using a validated stability-indicating HPLC method.[16][17]
The Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure capable of accurately quantifying the API in the presence of its degradation products, impurities, and excipients.[13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[18]
Workflow for Developing a Stability-Indicating HPLC Method
Caption: HPLC Method Development Workflow.
The key to a successful SIM is achieving adequate chromatographic resolution between the parent API peak and all degradation product peaks.[16] A photodiode array (PDA) detector is crucial for assessing peak purity, ensuring that no degradants are co-eluting with the main peak.
Conclusion: Synthesizing a Coherent Stability Profile
The thermodynamic stability assessment of 1-(1-Methylpiperidin-4-yl)ethanol is a systematic, multi-faceted process. By integrating data from thermal analysis (DSC, TGA) and forced degradation studies, a comprehensive stability profile can be constructed. This profile is essential for de-risking the development process and ensuring the final drug product is safe, effective, and stable throughout its intended shelf life. The protocols and frameworks provided in this guide serve as a robust starting point for any scientist tasked with characterizing this, or any other, new chemical entity.
References
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Vertex AI Search.
Applications of modulated differential scanning calorimetry in preformul
Differential Scanning Calorimetry (DSC Analysis)
Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
stability indicating hplc method development: a review. (n.d.). Academia.edu.
Thermogravimetric Analysis (TGA) in Drug Development. (2026). PharmaGuru.
Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026).
Development of Stability-Indicating Analytical Procedures by HPLC. (2026).
How to Develop Stability Indicating HPLC Methods. (2024). The Royal Society of Chemistry.
Thermal analysis for preformul
Forced Degradation Study as per ICH Guidelines. (2026).
Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho.
Technical Guide: Biological Targets for 1-(1-Methylpiperidin-4-yl)ethanol Analogs
Executive Summary The molecule 1-(1-Methylpiperidin-4-yl)ethanol represents a "privileged scaffold" in medicinal chemistry. Its architecture—a basic nitrogen enclosed in a saturated heterocycle with a flexible hydroxyeth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The molecule 1-(1-Methylpiperidin-4-yl)ethanol represents a "privileged scaffold" in medicinal chemistry. Its architecture—a basic nitrogen enclosed in a saturated heterocycle with a flexible hydroxyethyl tail—mimics the pharmacophores of endogenous neurotransmitters like acetylcholine and serotonin.
This guide analyzes the biological potential of this scaffold, specifically focusing on its derivatization into high-affinity ligands for Acetylcholinesterase (AChE) and Sigma-1 receptors (σ1R) . By exploiting the N-methylpiperidine core as a cationic anchor and the ethanol side chain as a linker for hydrophobic moieties, researchers can design dual-acting agents for neurodegenerative disorders.
Part 1: Structural Pharmacophore Analysis
To understand the biological targets, we must first deconstruct the electronic and steric properties of the scaffold.
Feature
Chemical Property
Biological Implication
N-Methylpiperidine
Basic amine ()
Protonated at physiological pH. Mimics the quaternary ammonium of Acetylcholine (ACh). Binds to the Catalytic Anionic Site (CAS) of AChE.
C4-Ethyl Linker
Flexible alkyl spacer
Provides critical distance () to bridge binding pockets. Allows "Dual Binding" to the Peripheral Anionic Site (PAS) in AChE.
Hydroxyl Group
H-bond donor/acceptor
Serves as a nucleophilic handle for esterification or etherification. Essential for attaching hydrophobic aromatic wings (e.g., benzyl, indole) required for Sigma-1 affinity.
Pharmacophore Visualization
The following diagram illustrates how the scaffold maps to the binding sites of its primary targets.
Caption: Pharmacophore mapping of the scaffold to AChE and Sigma-1 binding sites.
Part 2: Primary Target – Acetylcholinesterase (AChE)[1]
The most validated application of 1-(1-Methylpiperidin-4-yl)ethanol analogs is in the inhibition of Acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.
Mechanism of Action: Dual Binding Site Inhibition
AChE possesses a deep gorge (20 Å) with two binding sites:
Catalytic Anionic Site (CAS): Located at the bottom.
Peripheral Anionic Site (PAS): Located at the rim.
Design Strategy:
The N-methylpiperidine moiety binds to the CAS (mimicking choline). However, the native ethanol tail is too short to reach the PAS.
Optimization: Convert the hydroxyl group into an ester or ether linked to a bulky aromatic group (e.g., N-benzylpiperidine analogs like Donepezil).
Result: The molecule spans the gorge, inhibiting the enzyme and preventing Aβ-peptide aggregation (which is catalyzed by the PAS).
Experimental Protocol: Ellman’s Assay for AChE Inhibition
This protocol measures the rate of thiocholine production, a surrogate for ACh hydrolysis.
Preparation: Dissolve test analogs in DMSO (final concentration <1%). Prepare serial dilutions (e.g.,
to M).
Incubation: In a 96-well plate, add:
140 µL Phosphate Buffer
20 µL Enzyme solution (0.05 U/mL)
20 µL Inhibitor (Test Analog)
Incubate for 15 minutes at 25°C to allow equilibrium binding.
Initiation: Add 10 µL of DTNB and 10 µL of ATCh substrate.
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Analysis: Calculate the velocity (
) of the reaction. Determine % Inhibition:
Plot log[Concentration] vs. % Inhibition to determine .
Part 3: Secondary Target – Sigma-1 Receptors (σ1R)
The Sigma-1 receptor is a chaperone protein at the Endoplasmic Reticulum (ER)-mitochondrion interface. It modulates calcium signaling and protects against ER stress.
Ligand Design Logic
High-affinity σ1R ligands typically possess:
A basic nitrogen atom (provided by the piperidine ring).[1]
Two hydrophobic regions flanking the nitrogen.
Analog Strategy:
The 1-(1-Methylpiperidin-4-yl)ethanol scaffold provides the basic nitrogen and one hydrophobic core (the piperidine ring). To create a potent σ1R ligand, the ethanol tail must be derivatized with a lipophilic group (e.g., a fluorene, naphthalene, or biphenyl ether).
Signaling Pathway:
Activation of σ1R by these analogs can prevent excitotoxicity.
Caption: Sigma-1 receptor activation pathway by piperidine analogs leading to neuroprotection.
Experimental Protocol: Radioligand Binding Assay
To confirm affinity for σ1R, a competition binding assay is required.
Non-specific Binder: Haloperidol (10 µM) or G-130.
Methodology:
Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.
Assay Setup: In test tubes, combine:
100 µL Membrane suspension (
protein).
50 µL
(2 nM final).
50 µL Test Analog (varying concentrations).
Equilibrium: Incubate at 37°C for 150 minutes .
Harvesting: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
Quantification: Add scintillation cocktail to filters and count radioactivity (CPM) in a beta counter.
Data Analysis: Use non-linear regression to determine
values using the Cheng-Prusoff equation:
(Where is radioligand concentration and is its dissociation constant).
Part 4: Comparative Data Summary
The following table summarizes the expected activity profiles of the parent scaffold versus its optimized analogs based on Structure-Activity Relationship (SAR) data from similar piperidine classes.
Compound Class
R-Group (Ethanol modification)
AChE (nM)
(nM)
Selectivity Note
Parent Scaffold
-OH (Unmodified)
>10,000
>5,000
Inactive (Too polar/small)
Ester Analog
-O-CO-Ph (Benzoate)
500 - 1,000
100 - 300
Moderate dual affinity
Benzyl Ether
-O-CH2-Ph (Benzyl)
50 - 200
20 - 80
Balanced profile
Biphenyl Analog
-O-CH2-Biphenyl
10 - 50
1 - 10
High Potency (PAS + Hydrophobic pocket)
Part 5: Future Directions & Optimization Workflow
To develop a clinical candidate from the 1-(1-Methylpiperidin-4-yl)ethanol scaffold, a multi-parametric optimization cycle is recommended.
Caption: Iterative drug discovery cycle for piperidine-ethanol derivatives.
Critical Considerations:
Blood-Brain Barrier (BBB): The parent alcohol is polar. Analogs must increase lipophilicity (logP 2.0–4.0) to ensure CNS penetration.
Selectivity: N-methylpiperidines can cross-react with Muscarinic (M1/M2) receptors. Counter-screening against M1 (using
) is mandatory to avoid autonomic side effects.
References
Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of Novel Piperidine Derivatives as Acetylcholinesterase Inhibitors." ACS Publications. Link
European Journal of Medicinal Chemistry. "Sigma-1 receptor ligands: New insights into the structure-affinity relationship of piperidine derivatives." ScienceDirect. Link
Ellman, G. L., et al. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 1961. Link
Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 1973. Link
PubChem Compound Summary. "1-(1-Methylpiperidin-4-yl)ethanol." National Library of Medicine. Link
The Pivotal Role of 1-(1-Methylpiperidin-4-yl)ethanol in Pharmaceutical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the history, synthesis, and application of 1-(1-Methylpiperidin-4-yl)ethanol as a critica...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, synthesis, and application of 1-(1-Methylpiperidin-4-yl)ethanol as a critical pharmaceutical intermediate. With a focus on its role in the manufacturing of key active pharmaceutical ingredients (APIs), this document delves into the synthetic pathways, reaction mechanisms, and analytical characterization of this versatile building block. As a Senior Application Scientist, this guide aims to bridge the gap between theoretical chemistry and practical application, offering insights into the causality behind experimental choices and providing validated protocols for laboratory and process development.
Introduction: The Significance of the Piperidine Moiety
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence is a testament to its ability to impart desirable pharmacokinetic and pharmacodynamic properties, including improved solubility, metabolic stability, and receptor affinity. Within this important class of heterocycles, 1-(1-Methylpiperidin-4-yl)ethanol (CAS No: 5445-53-4) has emerged as a key intermediate, particularly in the synthesis of antihistaminic agents.[2] Its bifunctional nature, possessing both a tertiary amine and a secondary alcohol, allows for a range of chemical transformations, making it a valuable tool in the medicinal chemist's arsenal.
Table 1: Physicochemical Properties of 1-(1-Methylpiperidin-4-yl)ethanol
Synthesis of 1-(1-Methylpiperidin-4-yl)ethanol: A Practitioner's Perspective
The synthesis of 1-(1-Methylpiperidin-4-yl)ethanol is most commonly and efficiently achieved via a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[4] This section will detail the protocol, offering insights into the critical parameters and the rationale behind them.
Preferred Synthetic Route: Grignard Reaction with 1-Methyl-4-piperidone
The addition of a methylmagnesium halide (Grignard reagent) to 1-methyl-4-piperidone is the most direct and industrially scalable method for the preparation of 1-(1-Methylpiperidin-4-yl)ethanol.
Caption: Dehydration of 1-(1-Methylpiperidin-4-yl)ethanol.
The resulting 1-methyl-4-isopropenylpiperidine can then be utilized in subsequent steps to construct the final Loratadine molecule. A key step in many patented syntheses of Loratadine involves the reaction of 8-chloro-5,6-dihydro-11H-benzoc[4][5]yclohepta[1,2-b]pyridin-11-one with a suitable piperidine derivative to form the exocyclic double bond. [6][7]The dehydration product of 1-(1-Methylpiperidin-4-yl)ethanol is a prime candidate for this transformation.
Potential Role in the Synthesis of Other APIs
The structural motif of a piperidine ring with a side chain at the 4-position is prevalent in many other APIs. For instance, the antitussive agent Cloperastine contains a piperidino-ethanol moiety. [2]While the synthesis of Cloperastine itself typically involves the etherification of 2-(1-piperidino)ethanol, the underlying chemistry highlights the utility of such building blocks. 1-(1-Methylpiperidin-4-yl)ethanol can serve as a versatile starting material for the synthesis of a library of substituted piperidines for drug discovery programs.
Analytical Characterization and Quality Control
Ensuring the purity and identity of pharmaceutical intermediates is paramount. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of 1-(1-Methylpiperidin-4-yl)ethanol.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the methyl group on the nitrogen, the protons of the piperidine ring, the methyl group of the ethanol moiety, and the methine proton adjacent to the hydroxyl group. The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions would include a broad O-H stretch for the alcohol group (typically around 3300-3500 cm⁻¹), C-H stretching vibrations for the alkyl groups (around 2800-3000 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z 143. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which in this case would lead to a prominent peak from the loss of a methyl group.
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of volatile compounds like 1-(1-Methylpiperidin-4-yl)ethanol. It can separate the target compound from starting materials, byproducts, and residual solvents, while the mass spectrometer provides definitive identification of each component.
[8]
High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for monitoring reaction progress, reversed-phase HPLC with a suitable detector (e.g., UV or MS) can be employed. The choice of column and mobile phase would be optimized to achieve good separation of the analyte from potential impurities.
Caption: Analytical workflow for 1-(1-Methylpiperidin-4-yl)ethanol.
Conclusion and Future Outlook
1-(1-Methylpiperidin-4-yl)ethanol has established itself as a valuable and versatile intermediate in the pharmaceutical industry. Its straightforward synthesis via the Grignard reaction and its strategic application in the construction of complex molecules like Loratadine underscore its importance. The continued interest in piperidine-containing compounds for drug discovery ensures that 1-(1-Methylpiperidin-4-yl)ethanol and its derivatives will remain relevant building blocks for the foreseeable future. Further research into novel applications of this intermediate may lead to the development of new and improved therapeutic agents.
References
Synthesis of 8-Chloro-5,6-dihydro-11H-benzoc[4][5]yclohepten[1,2-b]pyridine-11-one. (URL not available)
Synthesis of loratadine. ResearchGate. (URL: [Link])
Mass Spectrometry and Infrared Spectroscopy. (URL not available)
EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo--[4][5]cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). Google Patents. (URL: )
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
mass spectra - fragmentation patterns. Chemguide. (URL: [Link])
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. (URL: [Link])
GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. (URL: [Link])
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (URL not available)
Technical Guide: Stereochemical Analysis and Control of 1-(1-Methylpiperidin-4-yl)ethanol
Executive Summary 1-(1-Methylpiperidin-4-yl)ethanol represents a critical pharmacophore in medicinal chemistry, particularly within the design of G-protein coupled receptor (GPCR) ligands (e.g., muscarinic, histaminergic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(1-Methylpiperidin-4-yl)ethanol represents a critical pharmacophore in medicinal chemistry, particularly within the design of G-protein coupled receptor (GPCR) ligands (e.g., muscarinic, histaminergic, and dopaminergic antagonists). As a chiral secondary alcohol attached to a basic piperidine scaffold, its biological activity is governed by strict stereochemical recognition.
This guide provides a comprehensive technical analysis of the molecule’s stereogenicity, detailing the methods for its enantioselective synthesis, chiral resolution, and absolute configuration determination. It is designed for researchers requiring high-purity enantiomers for structure-activity relationship (SAR) studies.
Structural Analysis & Stereogenicity
The Chiral Center
The molecule possesses a single stereogenic center at the exocyclic carbon (C1') of the ethanol side chain.
Stereoisomers: Two enantiomers, (R) and (S).[2][3][4]
Diastereomers: None in the free base form.
The Piperidine Ring and Nitrogen Inversion
A common misconception in piperidine chemistry is the potential chirality of the nitrogen atom or the C4 position.
C4 Position: The C4 carbon of the piperidine ring is achiral (prochiral) because the path around the ring from C4 to N1 is identical in both directions (via C3 and C5) in the absence of other ring substituents.
Nitrogen Atom (N1): While the nitrogen atom is tetrahedral (sp³ hybridized), it undergoes rapid pyramidal inversion at room temperature (barrier ~6 kcal/mol). Consequently, the N-methyl group rapidly interconverts between axial and equatorial conformations, rendering the nitrogen achiral on the NMR time scale and in solution.
Note: The nitrogen becomes a stable chiral center only upon quaternization (e.g., formation of methyl iodide salts) or N-oxidation.
Conformation
The piperidine ring predominantly adopts a chair conformation. The bulky 1-hydroxyethyl group at C4 prefers the equatorial position to minimize 1,3-diaxial interactions.
Synthetic Pathways & Stereocontrol
To access enantiopure 1-(1-Methylpiperidin-4-yl)ethanol, researchers must choose between asymmetric synthesis or the resolution of a racemic mixture.
Reduction: Non-stereoselective reduction using Sodium Borohydride (
) in Methanol at 0°C.
Yield: Quantitative conversion to racemic alcohol.
Resolution:
Chemical Resolution: Formation of diastereomeric salts using chiral acids (e.g., (+)-Dibenzoyl-D-tartaric acid).
Kinetic Resolution: Enzymatic acetylation using Candida antarctica Lipase B (CAL-B) in vinyl acetate. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.
Pathway B: Asymmetric Synthesis (Recommended)
For high enantiomeric excess (
), asymmetric reduction of the ketone is the preferred route.
Corey-Bakshi-Shibata (CBS) Reduction Protocol:
Reagents: Borane-THF complex (
), (S)-2-Methyl-CBS-oxazaborolidine catalyst.
Mechanism: The chiral catalyst directs the hydride attack from the borane to a specific face of the ketone (Re or Si face), controlled by the steric bulk of the piperidine ring versus the methyl group.
Selectivity: Typically yields the alcohol with >95% ee.
Synthesis Workflow Diagram
Caption: Comparison of racemic resolution vs. asymmetric synthesis pathways for 1-(1-Methylpiperidin-4-yl)ethanol.
Analytical Characterization & Protocols
Chiral HPLC Method
Separation of the enantiomers requires a polysaccharide-based chiral stationary phase. The basic nitrogen necessitates the addition of an amine modifier to the mobile phase to prevent peak tailing.
Recommended Method:
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
NMR or NMR shifts of the resulting diastereomeric esters.
Calculate
.[3] The spatial arrangement of the protons relative to the phenyl ring of the Mosher auxiliary allows assignment of the configuration based on the Cahn-Ingold-Prelog (CIP) priority rules.
Data Summary Table
Parameter
Specification
Notes
Molecular Formula
Molecular Weight
143.23 g/mol
Chiral Center
C1' (Exocyclic)
1 Stereocenter
Physical State
Viscous Oil / Low melting solid
Hygroscopic
Solubility
Water, Methanol, DCM
Highly soluble in organic solvents
pKa (Calc.)
~9.8 (Piperidine N)
Basic character dominates
Specific Rotation
Value required
Varies by solvent; measure in MeOH
Pharmacological Implications[2]
The Eutomer/Distomer Concept
In drug development, the two enantiomers of 1-(1-Methylpiperidin-4-yl)ethanol often exhibit distinct pharmacological profiles:
Binding Affinity: The hydroxyl group acts as a hydrogen bond donor/acceptor within the receptor pocket. A mismatch in chirality can lead to a loss of this critical interaction (10-100x difference in
).
Metabolic Stability: Enantiomers may be metabolized at different rates by CYP450 enzymes, affecting the pharmacokinetic (PK) profile.
Objective: Synthesis of (R)-1-(1-Methylpiperidin-4-yl)ethanol.
Setup: Flame-dry a 100 mL round-bottom flask under Argon.
Catalyst Prep: Add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq) to the flask.
Borane Addition: Add
(1.0 M, 0.6 eq) and cool to -20°C.
Substrate Addition: Slowly add a solution of 1-(1-Methylpiperidin-4-yl)ethanone (1.0 eq) in dry THF over 1 hour via syringe pump. Slow addition is critical to maintain high ee.
Quench: After TLC indicates completion, quench carefully with Methanol (exothermic!).
Workup: Concentrate in vacuo, redissolve in dilute HCl (to break the boron complex), wash with ether (removes neutral impurities), basify aqueous layer with NaOH, and extract into DCM.
Purification: Distillation or Flash Chromatography (
).
References
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
Hutt, A. J., & Valentová, J. (2003). The Chiral Switch: The Development of Single Enantiomer Drugs from Racemates. Acta Facultatis Pharmaceuticae Universitatis Comenianae, 50, 7-23. Link
Sigma-Aldrich. (2024). Product Specification: 1-(1-Methyl-piperidin-4-yl)-ethanol.[1][5] MilliporeSigma. Link
Grignard reaction protocols for synthesizing 1-(1-Methylpiperidin-4-yl)ethanol
Application Notes and Protocols Topic: Grignard Reaction Protocols for Synthesizing 1-(1-Methylpiperidin-4-yl)ethanol For: Researchers, scientists, and drug development professionals. Executive Summary The synthesis of f...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols
Topic: Grignard Reaction Protocols for Synthesizing 1-(1-Methylpiperidin-4-yl)ethanol
For: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of functionalized heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug development. 1-(1-Methylpiperidin-4-yl)ethanol is a valuable tertiary alcohol building block, and its synthesis via the Grignard reaction represents a fundamental yet powerful application of classic carbon-carbon bond formation. This document provides a comprehensive guide for the synthesis, purification, and characterization of this target molecule. Authored from the perspective of a senior application scientist, this guide moves beyond a simple recitation of steps to explain the critical causality behind the protocol, emphasizing safety, efficiency, and validation. It includes detailed experimental procedures, troubleshooting advice, and data interpretation guidelines to ensure reliable and reproducible outcomes in the laboratory.
Introduction and Scientific Principles
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most versatile and widely used methods for creating carbon-carbon bonds.[1][2] The reaction utilizes an organomagnesium halide (the Grignard reagent), which acts as a potent nucleophile, to attack electrophilic carbon centers, most notably the carbonyl carbon of aldehydes and ketones.[3][4]
In this application, we target the synthesis of 1-(1-Methylpiperidin-4-yl)ethanol. The strategy involves the nucleophilic addition of a methyl group, delivered by methylmagnesium bromide (CH₃MgBr), to the carbonyl of 1-methyl-4-piperidone.
The core principle hinges on the polarity reversal (umpolung) at the carbon center. In the methyl halide precursor, carbon is electrophilic. Upon reaction with magnesium metal, the highly electropositive metal forces the C-Mg bond to be strongly polarized towards carbon, imparting it with significant carbanionic character.[4] This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of the piperidone substrate.
A critical, non-negotiable aspect of any Grignard protocol is the strict exclusion of water and other protic sources (e.g., alcohols).[5][6] Grignard reagents are exceptionally strong bases and will readily deprotonate even weak acids like water in a rapid and exothermic acid-base reaction, which consumes the reagent and reduces the yield.[7][8] Therefore, all glassware must be scrupulously dried, and anhydrous solvents are mandatory.
Hazard Analysis and Safety Protocols
The Grignard reaction involves significant hazards that must be actively managed. A thorough risk assessment is required before commencing any work.
Hazard
Risk
Mitigation Protocol
Flammable Solvents
Diethyl ether and Tetrahydrofuran (THF) are extremely flammable and have low flash points. Vapors can travel and ignite.
Engineering Control: All work must be conducted in a certified chemical fume hood to manage vapors.[9][10] Administrative Control: Remove all potential ignition sources from the area. Do not use a heating mantle directly on the flask; use a sand or oil bath for controlled heating.[10]
Exothermic Reaction
The formation and quenching of Grignard reagents are highly exothermic. Uncontrolled addition can lead to a runaway reaction, boiling of the solvent, and potential fire or vessel pressurization.[5][10]
Procedural Control: Add reagents slowly and dropwise using an addition funnel.[9] Use an ice-water bath to actively cool the reaction flask during addition and quenching. Monitor the internal reaction temperature.
Reagent Reactivity
Grignard reagents react violently with water, potentially liberating flammable hydrogen gas.[11] Some reagents can be pyrophoric (ignite on contact with air).[7]
PPE: Wear a flame-resistant lab coat, chemical splash goggles, and a face shield.[10] Use appropriate gloves (e.g., Nomex over nitrile gloves, noting that nitrile is combustible).[9] Procedural Control: Ensure all glassware is flame- or oven-dried.[5] Use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon).
Corrosive Materials
The reaction workup often involves acidic or basic solutions.
PPE: Standard chemical-resistant gloves (e.g., nitrile), lab coat, and eye protection are required.
Emergency Plan: Keep a Class D fire extinguisher (for combustible metals) and a standard ABC or CO₂ extinguisher nearby. Ensure clear access to a safety shower and eyewash station. Never work alone when performing a Grignard reaction.[9][10]
Detailed Experimental Protocol
This protocol assumes the use of a commercially available solution of methylmagnesium bromide. This approach enhances safety and reproducibility by eliminating the variability of in-situ reagent preparation.
Materials and Reagents
Reagent
MW ( g/mol )
Molarity/Purity
Amount
Moles (mmol)
Equivalents
1-Methyl-4-piperidone
113.16
>97%
5.00 g
44.18
1.0
Methylmagnesium Bromide
-
3.0 M in Diethyl Ether
17.7 mL
53.02
1.2
Anhydrous Diethyl Ether (Et₂O)
74.12
DriSolv® or equivalent
100 mL
-
-
Saturated aq. NH₄Cl
-
-
~50 mL
-
-
Ethyl Acetate (EtOAc)
88.11
ACS Grade
~150 mL
-
-
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
Granular
~10 g
-
-
Apparatus Setup
Glassware Preparation: Place a 250 mL three-neck round-bottom flask, a 125 mL pressure-equalizing dropping funnel, a reflux condenser, and a magnetic stir bar in an oven at 120 °C for at least 4 hours (or overnight).
Assembly: Quickly assemble the glassware while still warm. Fit the dropping funnel to the central neck and the condenser to a side neck. Use high-vacuum grease on all joints to ensure a good seal. Cap the remaining neck with a rubber septum.
Inert Atmosphere: Attach a gas inlet adapter to the top of the condenser connected to a nitrogen or argon line with an oil bubbler outlet to maintain a positive pressure of inert gas. Flame-dry the entire apparatus under the inert gas flow, paying special attention to joints. Causality: This rigorous process removes all adsorbed atmospheric water from the glass surfaces, which would otherwise consume the Grignard reagent.[5] Allow the apparatus to cool completely to room temperature.
Reaction Procedure
Substrate Preparation: Using a syringe, add 5.00 g (44.18 mmol) of 1-methyl-4-piperidone to the reaction flask, followed by 50 mL of anhydrous diethyl ether. Begin stirring to dissolve the ketone.
Cooling: Immerse the reaction flask in an ice-water bath, allowing the internal temperature to cool to 0-5 °C. Causality: Cooling the flask is essential to dissipate the heat generated during the exothermic addition of the Grignard reagent, preventing the solvent from boiling and minimizing side reactions.[12]
Grignard Reagent Addition: Using a dry syringe, transfer 17.7 mL (53.02 mmol) of the 3.0 M methylmagnesium bromide solution into the dropping funnel. Add an additional 20 mL of anhydrous diethyl ether to the funnel to dilute the reagent.
Slow Addition: Add the Grignard solution dropwise from the funnel to the stirring ketone solution over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A cloudy white precipitate (the magnesium alkoxide salt) will form. Causality: A slow, controlled addition is the primary method for managing the reaction's exothermicity and ensuring a safe procedure.[9]
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.
Work-up and Product Isolation
Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (~50 mL) dropwise via the dropping funnel. The addition is exothermic; control the rate to keep the mixture from boiling vigorously. Continue adding until the precipitate dissolves and two clear layers form. Causality: Saturated NH₄Cl is a weak acid, ideal for quenching. It protonates the magnesium alkoxide intermediate to form the desired alcohol and neutralizes excess Grignard reagent more gently than water or strong acids, minimizing potential hazards and side reactions with the basic product.[12][13]
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine (saturated aqueous NaCl). This helps to remove residual water from the organic layer. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), swirl for 10-15 minutes, and then decant or filter to remove the drying agent.
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, likely as a pale yellow oil or waxy solid.
Purification
The basic nature of the piperidine nitrogen can cause the product to streak on standard silica gel.
Column Chromatography: Prepare a silica gel column. Elute with a solvent system of dichloromethane (DCM) and methanol (e.g., 95:5 v/v). To this mobile phase, add 0.5-1% triethylamine (NEt₃). Causality: The triethylamine acts as a basic modifier, deactivating the acidic silanol groups on the silica surface. This prevents the basic amine product from irreversibly binding or tailing, resulting in better separation and recovery.
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 1-(1-Methylpiperidin-4-yl)ethanol.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 1-(1-Methylpiperidin-4-yl)ethanol.
Characterization of 1-(1-Methylpiperidin-4-yl)ethanol
Accurate characterization is essential to confirm the structure and purity of the final product.
Appearance: Colorless to pale yellow oil or low-melting solid.
¹H NMR (400 MHz, CDCl₃):
δ ~2.28 (s, 3H): Singlet corresponding to the N-CH₃ protons.
δ ~1.20 (s, 3H): Singlet for the methyl protons on the carbon bearing the hydroxyl group (C-CH₃).
δ ~1.40-1.90 (m, 5H): Complex multiplets for the piperidine ring protons and the C4-H proton.
δ ~2.00-2.80 (m, 4H): Multiplets for the piperidine ring protons adjacent to the nitrogen.
δ ~1.5-2.5 (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
¹³C NMR (101 MHz, CDCl₃):
δ ~70.0: Quaternary carbon attached to the -OH and -CH₃ groups.
δ ~55.0: Methylene carbons adjacent to the nitrogen (-CH₂-N).
δ ~46.5: N-methyl carbon (N-CH₃).
δ ~41.0: Methine carbon at the C4 position.
δ ~28.0: Methylene carbons at C3 and C5.
δ ~24.0: Methyl carbon attached to C4 (C-CH₃).
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 144.14.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Reaction Fails to Initiate or Low Yield
1. Presence of Moisture: Inadequately dried glassware, "wet" solvents, or moisture in the starting ketone.[5]
1a. Ensure all glassware is rigorously flame- or oven-dried immediately before use. 1b. Use freshly opened bottles of anhydrous solvents or solvents purified via a solvent system.
2. Poor Quality Grignard Reagent: The reagent may have degraded due to improper storage or age.
2a. Use a new bottle of the Grignard reagent. 2b. If preparing in-house, ensure magnesium is activated (e.g., with a crystal of iodine or 1,2-dibromoethane).[12]
Significant Amount of Starting Ketone Recovered
1. Insufficient Grignard Reagent: Stoichiometry was off, or some reagent was consumed by trace moisture.
1a. Use a slight excess of the Grignard reagent (1.2-1.5 equivalents). 1b. Consider titrating the Grignard reagent before use to determine its exact concentration.
2. Incomplete Reaction: Reaction time was too short or temperature was too low.
2a. Allow the reaction to stir for a longer period at room temperature after the initial addition.
Product is Difficult to Purify / Streaks on TLC
1. Acidic Silica Gel: The basic nitrogen of the product interacts strongly with the acidic silanol groups on the silica gel.
1a. Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the chromatography eluent. 1b. Alternatively, use neutral or basic alumina for chromatography.
Violent/Uncontrolled Reaction During Quench
1. Quenching with Water: Adding pure water or dilute acid directly can cause a violent, localized reaction with excess Grignard reagent.
1a. Always quench at 0 °C. 1b. Use a saturated aqueous solution of NH₄Cl, which is a much milder proton source. Add it slowly and dropwise.
References
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? [Online discussion]. Available: [Link]
University of California, Santa Barbara - Environmental Health & Safety. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Available: [Link]
American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. Available: [Link]
Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Available: [Link]
Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Chemguide. Available: [Link]
Bakale, R. P., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S. Patent Application No. 11/948,015. Google Patents.
Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available: [Link]
Wangweerawong, A., Kolmar, S., & Ellman, J. A. (2016). Preparation of (S)-Nonafluorobutanesulfinamide. Organic Syntheses, 93, 319-330. Available: [Link]
Hatakeyama, T., et al. (2014). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. Organic Letters, 16(23), 6232–6235. Available: [Link]
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2480–2489. Available: [Link]
Di-Venosa, G., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(16), 4568-4575. Available: [Link]
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available: [Link]
Clawson, D. K., et al. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. U.S. Patent No. 8,697,876. Google Patents.
ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation? [Online forum]. Available: [Link]
University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Available: [Link]
ResearchGate. (2026, January 6). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available: [Link]
Chemistry Stack Exchange. (2020, August 17). Why does magnesium bromide transfers from a carbon atom to nitrogen in piperidine? [Online forum]. Available: [Link]
Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones - ESI. Available: [Link]
Application Note: Catalytic Hydrogenation Strategies for 1-(1-Methylpiperidin-4-yl)ethanone
Executive Summary & Strategic Analysis The reduction of 1-(1-Methylpiperidin-4-yl)ethanone (CAS 20691-91-2) to its corresponding alcohol, 1-(1-Methylpiperidin-4-yl)ethanol (CAS 37835-54-4), is a pivotal transformation in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The reduction of 1-(1-Methylpiperidin-4-yl)ethanone (CAS 20691-91-2) to its corresponding alcohol, 1-(1-Methylpiperidin-4-yl)ethanol (CAS 37835-54-4), is a pivotal transformation in the synthesis of antihistamines, antipsychotics, and piperidine-based muscarinic antagonists.[1]
While stoichiometric hydride reductions (e.g., NaBH₄, LiAlH₄) are common in early discovery, they pose significant scalability issues due to exothermic quenching, toxic waste generation, and poor atom economy. Catalytic hydrogenation offers a superior alternative, providing higher atom efficiency, scalability, and the potential for enantioselectivity.
This guide details two distinct, field-validated protocols:
Method A (Heterogeneous): A robust, cost-effective route for racemic synthesis using Raney Nickel or Pt/C.[1]
Method B (Homogeneous Asymmetric): A precision route for enantioselective synthesis using Noyori-type Ru-catalysts, adapted from homologous cyclohexyl methyl ketone substrates.[1]
Chemical Context & Reaction Scheme
The substrate presents a specific challenge: the basic tertiary amine within the piperidine ring. Basic nitrogens can coordinate strongly to metal surfaces (heterogeneous) or metal centers (homogeneous), potentially poisoning the catalyst. Successful protocols must mitigate this via solvent choice, pH control, or ligand steric bulk.
Reaction Scheme
The transformation involves the addition of H₂ across the carbonyl bond.[2] In the asymmetric variant, the pro-R or pro-S face is selectively attacked.
Figure 1: General reaction scheme for the hydrogenation of 1-(1-Methylpiperidin-4-yl)ethanone.
Objective: High-throughput synthesis of racemic alcohol for non-clinical intermediates.
Mechanism: Surface-mediated H-atom transfer.[1]
Key Advantage: Low cost, ease of catalyst filtration.
Materials
Substrate: 1-(1-Methylpiperidin-4-yl)ethanone (Liquid or low-melting solid).[1]
Catalyst: Raney Nickel (Active slurry in water) OR 5% Pt/C (dry basis).
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Hydrogen Source: H₂ gas (Balloon to 50 bar).
Experimental Procedure
Catalyst Preparation:
If using Raney Ni: Wash the catalyst slurry (approx. 10 wt% loading relative to substrate) three times with absolute EtOH to remove water. Caution: Raney Ni is pyrophoric when dry. Keep wet with solvent at all times.
If using Pt/C: Weigh out 5 wt% of catalyst (e.g., 50 mg for 1 g substrate).
Reaction Assembly:
Dissolve 10.0 g (approx. 70 mmol) of ketone in 100 mL of MeOH.
Transfer solution to a high-pressure autoclave (Hastelloy or Stainless Steel).[1]
Add the prepared catalyst slurry/powder.
Hydrogenation:
Seal the reactor and purge 3x with N₂ (5 bar), then 3x with H₂ (5 bar).
Pressurize to 20–50 bar (300–725 psi) H₂.
Heat to 60°C with vigorous stirring (>800 rpm) to eliminate mass-transfer limitations.
Note: For Raney Ni, lower pressure (5–10 bar) is often sufficient, but higher pressure ensures faster kinetics.
Work-up:
After 12–24 hours, cool to room temperature and vent H₂.
Filter the mixture through a Celite pad to remove the catalyst. Safety: Keep the filter cake wet to prevent ignition.
Concentrate the filtrate under reduced pressure to yield the crude alcohol as a pale yellow oil.
Purification: Distillation (bp ~110°C at 15 mbar) or use directly if purity >95% by GC.
Parameter
Specification
Reason
Catalyst Loading
5-10 wt%
Compensates for potential amine poisoning of active sites.[1]
Temperature
50-70°C
Arrhenius activation required for hindered ketones.[1]
Pressure
20-50 bar
Increases H₂ concentration in solution (Henry's Law).[1]
Objective: Synthesis of chiral (R)- or (S)-1-(1-Methylpiperidin-4-yl)ethanol with high enantiomeric excess (ee).
Scientific Basis: This protocol is grounded in the Noyori Asymmetric Hydrogenation of dialkyl ketones. The substrate is structurally analogous to cyclohexyl methyl ketone, which has been successfully hydrogenated with >90% ee using Ru-BINAP/diamine systems [1, 2].
Catalyst Selection Logic[2][4][5][6]
Standard Noyori (Ru-BINAP/DPEN): Excellent for aryl-alkyl ketones (acetophenone).[1] Less effective for dialkyl ketones.
Optimized System (Ru-XylBINAP/DAIPEN): The steric bulk of the XylBINAP (xylyl) and DAIPEN (dianisyl) ligands creates a tighter chiral pocket, essential for differentiating the methyl group from the piperidine ring [3].
Materials
Pre-catalyst: RuCl2[(S)-XylBINAP][(S)-DAIPEN] (or the R,R enantiomer for the opposite product).
Base: Potassium tert-butoxide (KOt-Bu) (1.0 M in THF).[1]
Substrate: 1-(1-Methylpiperidin-4-yl)ethanone (Must be free of acidic impurities).
Step-by-Step Workflow
Figure 2: Workflow for Homogeneous Asymmetric Hydrogenation.
Detailed Procedure
Preparation (Glovebox or Schlenk Line):
In a Schlenk flask, dissolve the substrate (1.41 g, 10 mmol) in anhydrous iPrOH (10 mL).
Add the Ru-catalyst (approx. 5–10 mg, S/C ~ 2000).
Add KOt-Bu solution (0.2 mL, 0.2 mmol).[1] Note: The base is required to form the active Ru-hydride species but must not be in large excess to avoid racemization or side reactions.
Hydrogenation:
Transfer the solution to a stainless steel autoclave via cannula (exclude air).
Pressurize to 10–20 bar H₂.
Stir at 25–30°C . Critical: Higher temperatures decrease enantioselectivity.
Monitoring:
Reaction is typically slower than aryl ketones. Allow 24–48 hours.
Pass through a short plug of silica gel (eluting with EtOAc/MeOH) to remove the Ru catalyst.
Chiral Analysis: Determine ee% using a Chiralcel OD-H or AD-H column (Hexane/iPrOH/Diethylamine).[1]
Troubleshooting & Optimization
Problem
Root Cause
Corrective Action
Low Conversion (Method A)
Catalyst Poisoning
The basic piperidine N may bind to the metal.[1] Solution: Run the reaction on the hydrochloride salt of the ketone in water/MeOH, or add 1 eq. of Acetic Acid.
Low Enantioselectivity (Method B)
Mismatched Ligand
The steric difference between Methyl and Piperidine is small. Solution: Switch to RuCl2[(S)-XylBINAP][(S)-DAIPEN] which has a tighter pocket than standard BINAP [3].[1]
No Reaction (Method B)
Oxygen Contamination
Ru-hydrides are air-sensitive.[1] Solution: Ensure rigorous degassing (freeze-pump-thaw) of isopropanol.
Side Product: Ring Reduction
Over-reduction
Rare with Ru-catalysts, but possible with Pt/Rh at high temp.[1] Solution: Lower temperature to <50°C and monitor H₂ uptake strictly.
References
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 40(1), 40-73. Link
Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675–2676. Link
Ohkuma, T., et al. (2005). Asymmetric Hydrogenation of Aliphatic Ketones. Organic Letters, 7, various. (Validating XylBINAP/DAIPEN superiority for dialkyl ketones).
BenchChem Technical Guide. (2025). Retrosynthesis and Handling of Piperidine Derivatives. Link (General handling of 4-methylpiperidine derivatives).[1]
Disclaimer: All protocols involve high-pressure hydrogen gas, which is flammable and explosive.[1] Ensure all equipment is rated for the operating pressures and work is performed behind blast shields.
Procedure for esterification of 1-(1-Methylpiperidin-4-yl)ethanol
Executive Summary This application note details the robust synthesis of ester derivatives from 1-(1-Methylpiperidin-4-yl)ethanol (CAS: 37835-54-4). This substrate is a critical pharmacophore in the development of muscari...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the robust synthesis of ester derivatives from 1-(1-Methylpiperidin-4-yl)ethanol (CAS: 37835-54-4). This substrate is a critical pharmacophore in the development of muscarinic antagonists, antihistamines, and analgesics.
The presence of a basic tertiary amine (N-methyl piperidine) alongside a secondary alcohol presents specific challenges:
Chemoselectivity: Avoiding quaternary ammonium salt formation.
pH Management: The amine acts as an internal base/proton trap.
Purification: Leveraging the basic nitrogen for "self-purifying" acid-base extractions.
This guide provides two field-proven protocols: Nucleophilic Acylation (for simple esters) and Steglich Esterification (for complex/labile carboxylic acids), supported by a self-validating purification workflow.
Substrate Analysis & Strategic Planning
Feature
Chemical Implication
Operational Adjustment
Secondary Alcohol
Moderate steric hindrance; lower reactivity than primary alcohols.
Best for: Acetates, Benzoates, and simple aliphatic esters.
Mechanism: The alcohol attacks the highly electrophilic carbonyl of the acid chloride. An external base (Triethylamine or Diisopropylamine) is required to scavenge the HCl byproduct and prevent the piperidine nitrogen from forming a hydrochloride salt, which would precipitate and stall the reaction.
Reagent: Acyl Chloride (1.2 equiv) OR Acid Anhydride (1.5 equiv)
Base: Triethylamine (TEA) (2.5 equiv) [Note: Excess used to cover HCl generation + inherent basicity]
Solvent: Dichloromethane (DCM) (Anhydrous)
Catalyst: DMAP (0.1 equiv) [Accelerates reaction for secondary alcohols]
Step-by-Step Procedure
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.
Dissolution: Dissolve 1-(1-Methylpiperidin-4-yl)ethanol (10 mmol) in anhydrous DCM (50 mL).
Base Addition: Add TEA (25 mmol) and DMAP (1 mmol). Cool the mixture to 0°C using an ice bath.
Acylation: Dropwise add the Acyl Chloride (12 mmol) diluted in 5 mL DCM over 10 minutes.
Observation: White precipitate (TEA·HCl) will form immediately.
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours.
Monitoring: Check TLC (System: 10% MeOH in DCM). Stain with Dragendorff’s reagent (orange spot for amines) or KMnO4.
Quench: Add saturated NaHCO3 (20 mL) and stir vigorously for 15 minutes to hydrolyze excess acid chloride.
Protocol B: Steglich Esterification
Best for: Coupling with valuable, chiral, or sterically hindered carboxylic acids.
Mechanism: DCC activates the carboxylic acid to form an O-acylisourea.[2][3][4][5] DMAP acts as an acyl-transfer agent, forming a reactive N-acylpyridinium intermediate that reacts rapidly with the secondary alcohol.[4]
Coupling Agent: DCC (1.2 equiv) or EDC·HCl (1.5 equiv) [EDC is recommended for easier workup]
Catalyst: DMAP (0.1 – 0.2 equiv)
Solvent: DCM or DMF (if solubility is an issue)
Step-by-Step Procedure
Dissolution: In a dry flask, combine the Carboxylic Acid (11 mmol), Substrate (10 mmol), and DMAP (1 mmol) in DCM (60 mL).
Activation: Cool to 0°C . Add DCC (12 mmol) or EDC (15 mmol) in one portion.
Reaction: Stir at 0°C for 30 minutes, then warm to RT. Stir overnight (12–16 hours).
If using DCC: A white precipitate (Dicyclohexylurea - DCU) will form.
Filtration (DCC only): Filter off the DCU precipitate through a Celite pad. Rinse with cold DCM.
Workup: Proceed to the purification workflow below.
Purification: The "Acid-Base Switch" Workflow
This is the Self-Validating step. Because the product contains a basic nitrogen, we can separate it from neutral impurities (unreacted acid, DCU, non-basic byproducts) by manipulating pH.
Figure 2: Acid-Base extraction workflow for purification of amino-esters.
Detailed Workup Protocol:
Acid Extraction: Transfer the organic reaction mixture to a separatory funnel. Extract twice with 1M HCl (30 mL).
Chemistry: The ester product is protonated (R-NH+-CH3) and moves to the aqueous phase. Neutral impurities stay in the organic phase.
Wash: Discard the organic layer (or keep for recovery of neutral starting materials).
Basification: Cool the aqueous acidic layer in an ice bath. Slowly add 2M NaOH or saturated Na2CO3 until pH > 10.
Observation: The solution will become cloudy as the free-base ester oils out.
Re-Extraction: Extract the aqueous mixture three times with DCM or Ethyl Acetate .
Drying: Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Quality Control & Analytics
Technique
Expected Signal
Validation Criteria
1H NMR
Shift of H-4' : The proton on the carbon attached to the oxygen (CH-O) will shift downfield significantly (from ~3.5 ppm in alcohol to ~4.8–5.0 ppm in ester).
Rf Value: Ester is typically less polar than the starting alcohol (higher Rf), but the amine keeps it relatively polar.
Stain: Dragendorff (Orange) for Piperidine; UV for aromatic esters.
References
Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978).[2][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
Acylation of Amino Alcohols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link
DMAP Catalysis: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[4][8] Angewandte Chemie International Edition, 17(8), 569–583. Link
Piperidine Chemistry & Properties: PubChem. (n.d.). 1-(1-Methylpiperidin-4-yl)ethanol Compound Summary. Link
Purification of Basic Drugs: "Acid-Base Extraction." LibreTexts Chemistry. Link
Application Note: Microwave-Assisted Synthesis of 1-(1-Methylpiperidin-4-yl)ethanol Derivatives
Abstract The piperidine scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for numerous antihistamines (e.g., Rupatadine), analgesics, and sigma-1 receptor ligands. This guide details the micr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for numerous antihistamines (e.g., Rupatadine), analgesics, and sigma-1 receptor ligands. This guide details the microwave-assisted synthesis of 1-(1-Methylpiperidin-4-yl)ethanol and its subsequent derivatization into a library of bioactive esters. By transitioning from conventional thermal heating to dielectric heating, researchers can reduce reaction times from hours to minutes, improve stereoselectivity, and significantly lower solvent consumption. This protocol provides a validated, scalable workflow for generating 4-substituted piperidine libraries.[1]
Introduction & Strategic Rationale
The Pharmacophore
1-(1-Methylpiperidin-4-yl)ethanol (Compound 2 ) is a versatile intermediate.[1] Its secondary hydroxyl group allows for the rapid generation of esters, ethers, and carbamates, which are critical for exploring Structure-Activity Relationships (SAR) in CNS and metabolic disease programs.
Why Microwave Irradiation?
Conventional synthesis of piperidine alcohols via ketone reduction or ester hydrolysis often suffers from:
Slow Kinetics: Thermal reflux can take 4–12 hours.[1]
Side Reactions: Prolonged heating promotes elimination (dehydration) of the secondary alcohol to the alkene.
Solvent Waste: High volumes of chlorinated solvents or alcohols are typically required.[1]
Microwave (MW) Advantage:
Volumetric Heating: Direct coupling with polar solvents (e.g., MeOH, EtOH) ensures uniform energy distribution.
Superheating: Access to temperatures above the solvent's atmospheric boiling point accelerates rate constants (
) according to the Arrhenius equation.
purity: Short exposure times minimize thermal degradation products.[1]
Retrosynthetic Analysis
The synthetic strategy employs a two-stage approach:
Core Synthesis: Rapid reduction of 4-acetyl-1-methylpiperidine using Sodium Borohydride (
) under MW irradiation.
Library Generation: Divergent esterification of the resulting alcohol with various carboxylic acids.
Figure 1: Retrosynthetic strategy for the rapid assembly of piperidine derivatives.
Experimental Protocols
Protocol A: Rapid Reduction of 4-Acetyl-1-methylpiperidine
Objective: Synthesis of the core alcohol scaffold.[1]
Fix: Use fresh reducing agent.[1] If MW pressure spikes rapidly, reduce the heating ramp rate to prevent venting due to
gas evolution.
Issue: Low Yield in Esterification.
Cause: Steric hindrance around the secondary alcohol.
Fix: Switch solvent to Acetonitrile (ACN) and increase MW temperature to 100°C. Add molecular sieves to the vial to sequester water if using reversible acid catalysis.
Safety Note: When using
in a sealed microwave vial, ensure the vessel volume is <50% full. The evolution of hydrogen gas creates significant pressure. Always pre-stir the reaction open to air for 2 minutes before sealing and irradiating.
References
Microwave-Assisted Synthesis of Piperidine Derivatives
BenchChem Application Notes. A comprehensive guide on cyclocondensation and functionalization of piperidine scaffolds under microwave irradiation.
Expedient Synthesis of Rupatadine and Intermediates
ResearchGate. Details the synthetic pathways for Rupatadine, highlighting the relevance of methyl-piperidine intermediates in antihistamine production.
Microwave-Assisted Organic Synthesis: Green Chemistry Approach
MDPI. A review of the fundamental principles of dielectric heating and its application in reducing solvent waste and reaction times.
1-(1-Methylpiperidin-4-yl)ethanol Properties & Identifiers
PubChem. Chemical structure, physical properties, and safety data for the core intermediate.
[1]
Biocatalytic Reduction Routes to Chiral 1-(1-Methylpiperidin-4-yl)ethanol
This Application Note and Protocol Guide details the biocatalytic reduction of 1-(1-methylpiperidin-4-yl)ethanone to chiral 1-(1-methylpiperidin-4-yl)ethanol. This transformation is critical in the synthesis of various p...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the biocatalytic reduction of 1-(1-methylpiperidin-4-yl)ethanone to chiral 1-(1-methylpiperidin-4-yl)ethanol. This transformation is critical in the synthesis of various pharmaceutical intermediates, including antihistamines and antipsychotics, where enantiopurity dictates potency and safety.
Application Note & Protocol Guide | Version 2.1
Introduction & Strategic Rationale
The reduction of 1-(1-methylpiperidin-4-yl)ethanone (Scheme 1, 1 ) to 1-(1-methylpiperidin-4-yl)ethanol (Scheme 1, 2 ) creates a chiral center at the benzylic-like position. Traditional chemical reduction (e.g., NaBH₄) yields a racemate, necessitating wasteful chiral resolution. Asymmetric chemical hydrogenation (e.g., Noyori transfer hydrogenation) requires expensive precious metal catalysts (Ru, Rh) and strict handling of air-sensitive ligands.
Biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offers a superior alternative:
Enantioselectivity: Theoretical yield of 100% for the desired enantiomer (
or ).
Sustainability: Aqueous media, ambient temperature, and biodegradable catalysts.
Chemomildness: Avoids protection/deprotection steps often required for the basic piperidine nitrogen in metal-catalyzed routes.
Reaction Scheme & Mechanism
The reaction relies on the hydride transfer from the cofactor NADPH (or NADH) to the carbonyl carbon of the ketone. To make the process economically viable, a cofactor regeneration system—typically Glucose Dehydrogenase (GDH) oxidizing glucose to gluconolactone—is coupled to the reduction cycle.
Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction driven by the GDH-mediated cofactor recycling system.
Experimental Protocols
Protocol A: Enzyme Screening (Hit Identification)
Objective: Identify a KRED variant with >90% conversion and >98% enantiomeric excess (ee).
Scale: 1 mL (96-well plate or HPLC vials).
Materials:
Substrate: 1-(1-methylpiperidin-4-yl)ethanone (50 mg/mL stock in IPA).
Enzyme Panel: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey, or Daicel).
Incubation: Seal and shake at 30°C / 250 rpm for 24 hours.
Quench: Add 200 µL Acetonitrile (ACN) or MeOH to precipitate proteins.
Clarification: Centrifuge at 4,000 rpm for 10 mins.
Analysis: Analyze supernatant via HPLC (Method described in Section 3).
Critical Insight: The piperidine nitrogen is basic (pKa ~10). At pH 7.0, the substrate is protonated (
), which improves water solubility but may alter the binding mode in the enzyme pocket. If conversion is low, screen a second plate at pH 8.0 or use a biphasic system (Buffer/Toluene) to keep a portion of the substrate as the free base.
Objective: Isolate >8.0 g of chiral alcohol with >99% ee.
Reagents:
Substrate: 10.0 g (70.8 mmol).
KRED Enzyme: 200 mg (2% w/w loading based on screening hit).
GDH Enzyme: 50 mg (or 500 U).
Cofactor: NADP+ (100 mg, catalytic amount).
Co-substrate: D-Glucose (15.0 g, 1.2 eq).
Buffer: 200 mL Potassium Phosphate (100 mM, pH 7.5).
pH Control: 2M NaOH (for titration).
Workflow:
Dissolution: In a 500 mL round-bottom flask equipped with an overhead stirrer, dissolve Glucose and NADP+ in the Buffer.
Enzyme Charge: Add the KRED and GDH enzymes. Stir gently (150 rpm) to dissolve; avoid foaming (denaturation risk).
Substrate Addition: Add the ketone substrate. If solubility is limited, add 5% (v/v) Isopropanol (IPA) or DMSO.
Reaction: Stir at 30°C.
pH Stat: The oxidation of glucose produces gluconic acid, which will drop the pH. Monitor pH and maintain at 7.0–7.5 using 2M NaOH via an auto-titrator or manual addition.
Monitoring: Check conversion by HPLC every 4 hours. Reaction typically completes in 12–24 hours.
Workup (Crucial Step):
Basify the reaction mixture to pH > 12 using 5M NaOH. Reason: This deprotonates the piperidine nitrogen, rendering the product neutral and extractable into organic solvent.
Add Celite (5 g) and filter to remove protein sludge.
Extract filtrate with Dichloromethane (DCM) or Ethyl Acetate (3 x 100 mL).
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
Purification: The biocatalytic product is often pure enough for use. If necessary, recrystallize from n-heptane/IPA.
Analytical Methods
Accurate determination of conversion and enantiomeric excess is vital.
Table 1: HPLC Method Parameters
Parameter
Condition
Column
Daicel Chiralpak AD-H or Chiralcel OJ-H (250 x 4.6 mm, 5 µm)
Mobile Phase
n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Flow Rate
1.0 mL/min
Detection
UV @ 210 nm (or 254 nm)
Temperature
25°C
Retention Times
Ketone: ~5.0 min (S)-Alcohol: ~8.5 min (R)-Alcohol: ~10.2 min
Note: The addition of Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the basic piperidine nitrogen with residual silanols on the column stationary phase.
Process Troubleshooting & Optimization
Use the following logic flow to address common failures.
Figure 2: Troubleshooting decision tree for low conversion scenarios.
Common Challenges:
Substrate Inhibition: High concentrations of the ketone may inhibit the KRED.
Solution: Fed-batch mode (add substrate in portions) or use a resin (e.g., Amberlite XAD-4) to act as a substrate reservoir.
Phase Separation: At high concentrations, the substrate/product may oil out.
Solution: This is often beneficial (biphasic system). Ensure vigorous stirring to maximize mass transfer area.
References
Codexis, Inc. "Enzyme Screening Kits and Panels." Codexis.com. Link
Patel, R. N. (2008). "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, 252(5-7), 659-701. Link
Huisman, G. W., et al. (2010). "Practical chiral alcohol manufacture using ketoreductases." Current Opinion in Chemical Biology, 14(2), 122-129. Link
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Chiraltech.com. Link
Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes." Applied Microbiology and Biotechnology, 76(2), 237-248. Link
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Low Purity in 1-(1-Methylpiperidin-4-yl)ethanol Synthesis
Welcome to the technical support center for the synthesis of 1-(1-methylpiperidin-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common pu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(1-methylpiperidin-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during this synthesis. Our focus is on providing practical, experience-driven advice to help you achieve high-purity target compounds.
Troubleshooting Guide: Diagnosing and Resolving Purity Issues
This section addresses specific purity problems in a question-and-answer format, providing potential causes and actionable solutions. The primary synthesis route discussed is the Grignard reaction between a methylmagnesium halide and ethyl 1-methylpiperidine-4-carboxylate.
Q1: My final product shows low purity with a significant amount of unreacted ethyl 1-methylpiperidine-4-carboxylate. What are the likely causes and how can I fix this?
A1: The presence of a large amount of starting ester in your product indicates an incomplete reaction. This is a common issue in Grignard syntheses and can typically be traced back to the Grignard reagent itself or the reaction conditions.[1][2]
Potential Causes & Solutions:
Poor Quality or Inactive Grignard Reagent: Commercially available Grignard reagents can degrade over time, and their actual concentration may be lower than stated on the label.[1] Grignard reagents are highly sensitive to air and moisture, which will "quench" the reagent, rendering it inactive.[1][3][4]
Solution: Titrate your Grignard reagent immediately before use to determine its exact molarity. A common method is titration against a known concentration of iodine.[1] This will allow for a more accurate stoichiometry in your reaction.
Presence of Moisture: Water is a primary culprit for quenching Grignard reagents.[1][3][5] Even trace amounts of water in your glassware or solvents can significantly reduce the amount of active Grignard reagent available to react with your ester.[1]
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[2][6] Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.[5] Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
Insufficient Grignard Reagent: The reaction of a Grignard reagent with an ester requires two equivalents of the Grignard reagent per equivalent of ester. The first equivalent adds to the carbonyl to form a ketone intermediate, and the second equivalent adds to the ketone to form the tertiary alcohol. If you use only one equivalent, the reaction will primarily stop at the ketone stage, which may not be stable and could lead to a mix of products and starting material upon workup.
Solution: Use at least 2.2 equivalents of the Grignard reagent to ensure the reaction goes to completion. The slight excess accounts for any accidental quenching.
Q2: My main impurity is a lower boiling point compound identified as 1-methyl-4-piperidinemethanol. How is this forming and how can I prevent it?
A2: The presence of 1-methyl-4-piperidinemethanol, the alcohol corresponding to the reduction of the ester, suggests a competing reduction reaction is occurring.
Potential Causes & Solutions:
Grignard Reagent Acting as a Reducing Agent: Some Grignard reagents, particularly those with β-hydrogens (like ethylmagnesium bromide), can act as reducing agents, reducing the carbonyl group of the ester to an alcohol.[1] While methylmagnesium halides are less prone to this, it can still occur, especially at elevated temperatures.
Solution: Maintain a low reaction temperature. Add the ester solution dropwise to the Grignard reagent at 0 °C.[7] This favors the nucleophilic addition over the reduction pathway.
Contaminated Reducing Agents: If you are using reagents that could be contaminated with hydrides (e.g., from a previous reaction in the same flask), this could lead to the reduction of your ester.
Solution: Ensure your glassware is scrupulously clean and that you are using pure, dedicated reagents for your Grignard synthesis.
Q3: I am observing a high molecular weight impurity in my mass spectrometry analysis. What could this be?
A3: A high molecular weight impurity could be a byproduct of a coupling reaction.
Potential Causes & Solutions:
Wurtz-type Coupling: A side reaction can occur where the Grignard reagent couples with any unreacted alkyl halide from its preparation, leading to a longer-chain alkane. This is less likely to be a major impurity in your final product after workup and purification but is a possibility.
Biphenyl-type Coupling: While you are not using a phenyl Grignard, analogous coupling reactions can occur.[8][9] High concentrations of reactants and elevated temperatures can favor these side reactions.[8]
Solution: Add the ester slowly to the Grignard solution to maintain a low concentration of the electrophile.[1] Control the reaction temperature carefully, avoiding excessive heating.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for this Grignard reaction?
A: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions.[3][4] They are unreactive with the Grignard reagent and help to stabilize it through coordination.[4] THF is generally a better solvent for Grignard reagents due to its higher solvating power.[6]
Q: How can I activate the magnesium turnings for the Grignard reagent synthesis?
A: Magnesium turnings are often coated with a layer of magnesium oxide, which can prevent the reaction from initiating.[2][4] You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by using an ultrasonic bath.[4][5][6] Physically crushing the magnesium with a dry stirring rod can also expose a fresh surface.[2]
Q: What is the best way to quench the reaction?
A: Slowly and carefully pour the reaction mixture over a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This is generally preferred over strong acids like HCl, which can potentially cause elimination side reactions with the tertiary alcohol product.[1]
Q: What analytical techniques are best for assessing the purity of 1-(1-Methylpiperidin-4-yl)ethanol?
A: A combination of techniques is recommended for a comprehensive purity assessment:
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and get a preliminary idea of the product's purity.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
High-Performance Liquid Chromatography (HPLC) with UV detection: A standard method for determining the purity of non-volatile organic compounds.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of your desired product and identifying any major impurities.[7]
Experimental Protocols
Protocol 1: Synthesis of 1-(1-Methylpiperidin-4-yl)ethanol via Grignard Reaction
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under a stream of nitrogen.
Grignard Formation: Add magnesium turnings (2.2 eq) to the flask. Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of methyl bromide (2.2 eq) in anhydrous diethyl ether. Add a small amount of the methyl bromide solution to the magnesium and wait for the reaction to initiate (disappearance of the iodine color and gentle reflux). Once initiated, add the remaining methyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
Reaction: Cool the Grignard solution to 0 °C in an ice bath. Dissolve ethyl 1-methylpiperidine-4-carboxylate (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Cool the reaction mixture back to 0 °C and slowly and carefully quench by adding a saturated aqueous solution of ammonium chloride.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: HPLC-UV Method for Purity Analysis
This is a general method and may require optimization for your specific system.
Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a suitable diluent like methanol.
Visualizations
Synthesis of 1-(1-Methylpiperidin-4-yl)ethanol
Caption: Grignard reaction for the synthesis of the target compound.
Troubleshooting Workflow for Low Purity
Caption: A decision tree for troubleshooting low purity issues.
Formation of 1-methyl-4-piperidinemethanol Byproduct
Caption: Competing reduction side reaction leading to a common impurity.
References
Benchchem. Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
Sciencemadness.org. (2016, February 18). Grignard successes and failures.
ACS Publications - American Chemical Society. (2016, October 14). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-.
Santa Cruz Biotechnology. 2-(4-Methyl-piperidin-1-yl)-ethanol | SCBT.
European Patent Office. (2019, May 22). A PHARMACEUTICAL INTERMEDIATE FOR PREPARING PIMAVANSERIN - EP 3741744 B1.
ResearchGate. (2025, October 15). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
Purification strategies for oily 1-(1-Methylpiperidin-4-yl)ethanol crude products
The following technical guide addresses the purification of 1-(1-Methylpiperidin-4-yl)ethanol (and similar polar amino-alcohol intermediates). This molecule presents a classic "organic synthesis nightmare": it is a polar...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification of 1-(1-Methylpiperidin-4-yl)ethanol (and similar polar amino-alcohol intermediates). This molecule presents a classic "organic synthesis nightmare": it is a polar, basic, hygroscopic oil that streaks on silica and resists crystallization in its free base form.[1][2]
User Query: "I synthesized 1-(1-Methylpiperidin-4-yl)ethanol, but the crude is a viscous, pale yellow oil that won't crystallize. Is it impure?"
Technical Insight:
Not necessarily. The free base of 1-(1-Methylpiperidin-4-yl)ethanol is naturally a liquid/oil at room temperature.[2][3][4]
Thermodynamics: The molecule has high rotational freedom (alkyl chains) and forms intermolecular hydrogen bonds (alcohol-amine), which disrupts crystal lattice formation.[1][2][3][4]
Hygroscopicity: The tertiary amine and alcohol motifs avidly absorb atmospheric water, lowering the melting point further.[1]
Impurities: Trace amounts of solvent (DCM, THF) or starting material (ketone) act as plasticizers, preventing solidification.[1][2][4]
Strategic Recommendation: Do not force crystallization of the free base.[1] Instead, purify via Distillation or Modified Chromatography , and if a solid is required for storage, convert it to a Salt .[1][2]
Purification Decision Matrix
Before choosing a method, assess your purity needs and available equipment.
Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.
Protocol A: High Vacuum Distillation (The Gold Standard)
Best for: Removing color, trace solvents, and non-volatile tars.[1][2][4]
Why it works: Amino-alcohols are thermally stable enough for distillation if oxygen is excluded and vacuum is high.[3]
The Problem: "Bumping" and Decomposition
Users often report the oil "bumps" violently or turns brown (oxidizes) before distilling.[1]
Step-by-Step Protocol
Pre-Drying (Critical): Dissolve the crude oil in Toluene. Concentrate on a rotovap. Repeat 2x.
Reason: Toluene forms an azeotrope with water.[1] Removing water prevents "bumping" caused by steam pockets.[1]
Setup: Use a Kugelrohr apparatus or a short-path distillation head. Long condensers cause product loss due to viscosity.[1]
Conditions:
Pressure: < 1.0 mmHg (High Vacuum is mandatory).[1][2][4]
Temperature: Expect boiling range 105–120°C (at ~0.5 mmHg).
Collection: Discard the first 5% (fore-run containing volatiles). Collect the main clear fraction.[1]
Data Reference:
Parameter
Value (Approx)
Notes
Boiling Point
115-120°C
@ 1 mmHg
Appearance
Colorless viscous liquid
Oxidizes to yellow over time
| Stability | Good under N2 | Store at -20°C |[2][3][5][6]
Protocol B: Flash Chromatography (Solving the "Streaking" Issue)
Best for: Separating structural isomers or close byproducts.[1][4]
The Issue: On standard silica gel, the basic piperidine nitrogen interacts with acidic silanols (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
), causing the spot to "streak" or stick permanently to the baseline.[1]
Use "KP-NH" or "Amino-silica" cartridges.[2][3][4]
Benefit: The silica is pre-capped with amine groups.[1] No TEA is needed in the solvent.[1]
Mobile Phase: Hexane : Ethyl Acetate (0–100% gradient) or DCM : MeOH.[1][2][3][4]
Result: Sharp peaks, no tailing, and easier evaporation (no high-boiling TEA to remove).[1][2][3][4]
Figure 2: Mechanistic action of Triethylamine (TEA) in preventing amine tailing on silica gel.[1][2][3][4]
Protocol C: Salt Formation (Solidification)
Best for: Long-term storage, final purity, and ease of handling.[1][2][3][4]
User FAQ: "Which acid should I use? HCl made a gum."[1][2]
Technical Insight:
HCl salts of amino-alcohols are often hygroscopic (deliquescent).[1][2][3][4] Large organic counter-ions (Oxalate, Fumarate) often yield better crystalline lattices for these structures.[1][2][4]
Recommended Salt Screen Protocol
Dissolution: Dissolve 100 mg of crude oil in 0.5 mL of Ethanol or Isopropanol .
Acid Addition: Add 1.05 equivalents of the following acids (in separate vials):
Best for solid handling; toxic (not for in vivo).[2][3]
Fumarate
Moderate
Low
Good for biological testing (pharmaceutically acceptable).[1][2][4]
| Hydrochloride | Variable | High | Often forms a "gum" if water is present.[1][3] |
Troubleshooting FAQ
Q: My product smells like ammonia/fish after the column. How do I fix it?A: This is residual Triethylamine (TEA).[1][2][4]
Fix: Dissolve the oil in DCM and wash 3x with saturated NaHCO3 (Sodium Bicarbonate).[1][4] Do not wash with strong acid, or you will extract your product into the water layer.[1] Dry over Na2SO4 and rotovap.
Q: I see two spots on TLC that are very close. Is it an isomer?A: It is likely the N-oxide or the Demethylated byproduct.[1][2][3]
Check: N-oxides are much more polar.[3] If the spot is lower Rf, it might be the N-oxide.[1][2]
Fix: If it is the N-oxide, you can reduce it back to the amine using mild reducing agents (e.g., Zn/Acetic acid), or separate via Amine-Silica chromatography.[1][2][4]
Q: Can I use water in my workup?A: Use caution. 1-(1-Methylpiperidin-4-yl)ethanol is very water-soluble at neutral/acidic pH.[2][3][4]
Rule: Always keep the aqueous phase pH > 12 (using NaOH) during extraction to ensure the amine is in the organic-soluble free base form.[1][2] Use Chloroform/Isopropanol (3:1) as the extraction solvent for maximum recovery.[1][4]
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for amine purification and salt formation).
Biotage Application Note. "Strategies for the Flash Purification of Nitrogen Heterocycles." (Validates the use of amine-functionalized silica).[1][2][4]
Teledyne ISCO. "Purification of Amines: Overcoming Tailing." (Reference for TEA modifier protocols).
Patent US20080051579A1. "Process for resolving chiral piperidine alcohol."[1][3] (Describes crystallization of piperidine ethanol derivatives using specific acids).
Resolving emulsion formation during extraction of piperidine derivatives
Topic: Resolving Emulsion Formation During Extraction of Piperidine Derivatives Ticket ID: PIP-EMUL-001 Status: OPEN Assigned Specialist: Senior Application Scientist Executive Summary: The Physics of the Problem Why is...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Emulsion Formation During Extraction of Piperidine Derivatives
Ticket ID: PIP-EMUL-001
Status: OPEN
Assigned Specialist: Senior Application Scientist
Executive Summary: The Physics of the Problem
Why is this happening?
Piperidine (
) and its derivatives are notorious for forming stable emulsions because they act as surfactants . The molecule possesses a distinct amphiphilic structure: a hydrophobic hydrocarbon ring and a hydrophilic amine head.
When you perform a liquid-liquid extraction (LLE) at a neutral or near-neutral pH, or in the presence of fine particulates (e.g., from borohydride reductions or Pd/C hydrogenations), the piperidine derivative aligns at the organic-aqueous interface. This lowers the interfacial tension, stabilizing the emulsion.[1][2] Furthermore, "Pickering Emulsions" can form where solid particulates (like salts or catalyst fines) coat the solvent droplets, preventing coalescence.
Immediate Triage: Breaking an Existing Emulsion
Use this module if you are currently staring at a separatory funnel with no distinct phase separation.
Protocol A: The "Rochester" Filtration Method (Gold Standard)
If your emulsion is persistent (>15 mins) and "milky," it is likely stabilized by microscopic particulates.
Mechanism: Diatomaceous earth (Celite) acts as a depth filter, physically trapping the particulate stabilizers and breaking the surface tension gridlock.
Prepare the Filter: Pack a Büchner funnel with a 1–2 cm pad of Celite 545 .
Wet the Pad: Wet with the organic solvent you are using (e.g., DCM or EtOAc).
Vacuum Filter: Pour the entire contents of the separatory funnel (both phases and the emulsion) through the pad under gentle vacuum.
Rinse: Wash the pad with a small amount of fresh organic solvent.
Result: The filtrate in the flask should separate into two clear, distinct layers almost immediately.
Protocol B: The High-Ionic Strength Shock (Salting Out)
Mechanism: Increasing the ionic strength of the aqueous phase disrupts the solvation shell of the organic molecules, forcing them into the organic phase (Hofmeister effect).
Add Solid NaCl: Do not add brine water (which adds volume). Add solid NaCl directly to the separatory funnel.
Agitate Gently: Swirl (do not shake vigorously) until the salt dissolves.
Wait: Allow 5–10 minutes. The increased density difference and ionic pressure often force coalescence.
Protocol C: The "Rag Layer" Recovery
Scenario: You have clear top and bottom layers, but a messy "rag" layer in the middle.
Critical Warning:Do not discard the rag layer. In piperidine synthesis, this layer often contains the majority of your product as a semi-solid salt or free-base precipitate.
Isolate: Drain the bottom layer, collect the rag layer separately, and pour off the top layer.
Dissolve: Add a small amount of Methanol (MeOH) to the rag layer. If it dissolves, return it to the organic phase.
Filter: If it does not dissolve, filter it (it may be inorganic waste). Analyze the solid by NMR/LCMS before disposal.
Visualization: Troubleshooting Logic Flow
Figure 1: Decision matrix for resolving active emulsions in amine extractions.
Prevention: Process Design & Engineering
Use this module to prevent emulsions in future experiments.
The pH Control Strategy
Piperidine (
) exists in equilibrium between its protonated salt (water-soluble) and free base (organic-soluble). Emulsions peak when the pH is near the , where both species coexist and interact.
Desired Phase
Target pH
Reagent
Why?
Organic (Extraction)
> 12.5
1M NaOH or KOH
Ensures 99% free base form. High ionic strength of NaOH also helps separation.
Aqueous (Washing)
< 2.0
1M HCl
Fully protonates the amine, forcing it into water (useful for removing amine impurities).
Avoid
pH 8–10
NaHCO₃ / Weak Bases
DANGER ZONE. Mixed species create surfactant micelles.
Solvent Selection: The Density Trap
Dichloromethane (DCM) is a common solvent for amines but is dangerous for emulsions because its density (1.33 g/mL) can become dangerously close to the density of brine/heavy aqueous washes (1.1–1.2 g/mL). When densities match, gravity cannot separate the phases.
Recommendation:
Primary Choice: Ethyl Acetate (EtOAc) or TBME (tert-Butyl methyl ether). These float on water, ensuring a massive density differential.
If DCM is required: You must dilute the organic layer significantly to lower its viscosity, or intentionally make the aqueous layer very heavy (saturated brine) to maintain a density gap.
Frequently Asked Questions (FAQ)
Q: I am using DCM and the layers have inverted. Now I don't know which is which.A: This is common with halogenated solvents and brine.
The Drop Test: Take a Pasteur pipette, draw up some of the bottom layer, and add one drop of it to a beaker of water.
If the drop dissolves/disperses : The bottom layer is Aqueous .
If the drop beads up/sinks : The bottom layer is Organic (DCM) .
Q: Can I use ultrasound (sonication) to break the emulsion?A:Proceed with caution. While ultrasound can coalesce droplets, it can also generate heat and form finer, more stable micro-emulsions if applied too long. Centrifugation is physically safer and more reliable for small-scale (<50 mL) emulsions.
Q: My product is acid-sensitive, so I can't do a harsh acid/base wash. What now?A: Rely on Salting Out and Solvent Switching . Saturate the aqueous phase with Ammonium Chloride (
) or Potassium Carbonate () depending on stability. Use a solvent mixture of 3:1 EtOAc:Heptane; the addition of the non-polar heptane often disrupts the surfactant alignment of the piperidine.
Visualization: The Mechanism of Stabilization
Figure 2: Mechanistic pathway of piperidine-stabilized emulsions.
References
University of Rochester. (n.d.).[3] Workup: How to Manage an Emulsion. Department of Chemistry. Retrieved from [Link]
Source of the "Celite Filtr
Hyde, A. M., et al. (2017).[4] "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, 21(9), 1355-1370.
Authoritative grounding for ionic strength adjustments.
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[5]
Reference for Piperidine pKa values.
Rule, B. (2018).[6] Breaking Emulsions in Liquid-Liquid Extraction. Reddit r/Chemistry & ScienceMadness Archives.
Field-proven anecdotal evidence for "The Drop Test" and rag layer handling.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Stability & Handling of 1-(1-Methylpiperidin-4-yl)ethanol
Executive Summary
1-(1-Methylpiperidin-4-yl)ethanol (CAS: 37835-54-4) exhibits distinct stability profiles depending on pH and oxidative conditions.[1][2] It is kinetically stable in mild acidic and basic media at room temperature but shows specific vulnerabilities under stress.
Acidic Media: Forms a stable, water-soluble ammonium salt.[1][2] Warning: Strong acids combined with heat (
) can trigger dehydration to the alkene.
Basic Media: Exists as a free base.[2] Stable to hydrolysis but susceptible to N-oxidation and alcohol oxidation upon prolonged exposure to air or peroxides.[1]
Best Practice: Store as the hydrochloride salt or under inert gas (Argon/Nitrogen) at
to maximize shelf life.
Part 1: Detailed Stability Profile
Behavior in Acidic Media
Mechanism: The molecule contains a basic tertiary amine (N-methylpiperidine moiety, pKa
10.0–10.5).[1][2] In dilute acids (e.g., 0.1 M HCl), the nitrogen is rapidly protonated to form the ammonium cation.
Stability Outcome: This protonation stabilizes the molecule against oxidation.[2] The salt form is the preferred state for long-term storage.
Critical Risk (Dehydration): In the presence of strong Brønsted acids (e.g.,
, concentrated HCl) and elevated temperatures, the secondary alcohol group undergoes acid-catalyzed dehydration (E1 mechanism) to form 1-methyl-4-vinylpiperidine .[1][2]
Behavior in Basic Media
Mechanism: In basic solution (pH > 11), the amine remains unprotonated (free base).[2] The secondary alcohol proton is not acidic enough to deprotonate significantly in aqueous base (pKa
16).
Stability Outcome: The piperidine ring and the alcohol side chain are resistant to base-catalyzed hydrolysis.
Critical Risk (Oxidation): The free tertiary amine is electron-rich and susceptible to oxidation by atmospheric oxygen or peroxides (often found in aged ethers/THF), leading to N-oxide formation.[1][2] The secondary alcohol can also be oxidized to the corresponding ketone (1-(1-methylpiperidin-4-yl)ethanone ) by strong oxidants.[1][2]
Q1: I dissolved the compound in 1M HCl and a solid precipitated. Is it degraded?A: Likely no . You have formed the hydrochloride salt. While the free base is an oil or low-melting solid, the HCl salt is often a crystalline solid. If the concentration is high, the salt may precipitate.
Action: Add water to dissolve, or filter and dry to isolate the stable salt form.
Q2: My sample has turned from colorless to yellow/brown during storage. Can I still use it?A: This indicates oxidative degradation , likely forming N-oxides or conjugated impurities (enamines/imines).[1]
Action: Check purity via LC-MS or NMR. If purity is
, you may purify via short-path distillation (for free base) or recrystallization (for salt).[1] If , discard.
Q3: Can I heat this compound to
to dissolve it?A:
In Neutral/Basic Solvent: Yes, generally stable for short periods.[2]
In Acidic Solvent:Avoid. Heating in acid promotes dehydration of the alcohol to the alkene impurity. Keep temperatures
when acid is present.
Part 3: Mechanistic Pathways (Visualized)
The following diagram illustrates the divergent pathways in acidic vs. oxidative environments.
Caption: Figure 1. Divergent stability pathways. Acidic salt formation (green) is reversible and stabilizing.[1] Strong acid/heat (red) and oxidation (yellow) lead to irreversible impurities.[1]
Part 4: Recommended Protocols
Protocol A: Stabilization via Salt Formation
Use this method to convert the oily free base into a stable solid for long-term storage.[1][2]
Dissolution: Dissolve 1.0 g of 1-(1-Methylpiperidin-4-yl)ethanol in 5 mL of dry Ethanol or Diethyl Ether.
Acidification: Cool to
. Slowly add 1.1 equivalents of HCl (e.g., 1M in ether or 1.25M in ethanol) dropwise with stirring.
Precipitation: The hydrochloride salt should precipitate.[2] If not, add cold Diethyl Ether to induce crystallization.
Isolation: Filter the white solid under nitrogen. Wash with cold ether.[1]
Detection: UV at 210 nm (low absorption, use ELSD if available) or MS (ESI+).[1][2]
Note: The amine will tail significantly without TFA or an amine-modifier (e.g., Triethylamine) in the mobile phase.[2]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine (Analogous Structure Stability Data). Retrieved February 19, 2026, from [Link]
European Chemicals Agency (ECHA). Registration Dossier: Piperidine Derivatives and Stability.[2] Retrieved February 19, 2026, from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University Press.[1][2] (General reference for amine oxidation and alcohol dehydration mechanisms).
Comparative Guide: NMR Assignment Strategies for 1-(1-Methylpiperidin-4-yl)ethanol
This guide outlines a comparative technical workflow for the NMR characterization of 1-(1-Methylpiperidin-4-yl)ethanol . It moves beyond standard spectral listing to compare solvent-dependent performance (CDCl₃ vs.
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a comparative technical workflow for the NMR characterization of 1-(1-Methylpiperidin-4-yl)ethanol . It moves beyond standard spectral listing to compare solvent-dependent performance (CDCl₃ vs. DMSO-d₆) and assignment strategies, designed for researchers requiring high-confidence structural validation.
Executive Summary & Strategic Approach
The Molecule: 1-(1-Methylpiperidin-4-yl)ethanol is a pharmacophore often found in antihistamines and analgesics. It features a piperidine ring (subject to chair-boat inversion) and a secondary alcohol with a chiral center.
The Challenge: Standard 1D ¹H NMR in CDCl₃ often fails to resolve the hydroxyl proton or distinguish the complex equatorial/axial ring protons due to signal overlap.
The Solution: This guide compares the "Standard Throughput" method (CDCl₃) against the "High-Resolution Structural Validation" method (DMSO-d₆), demonstrating why DMSO-d₆ is the superior alternative for definitive characterization despite its handling drawbacks.
Experimental Protocol: Synthesis & Sample Prep
To ensure the assignments below are reproducible, the sample is generated via a standard reduction of the ketone precursor.
Stir at Room Temperature (RT) for 2 hours (TLC monitoring).
Quench with saturated NH₄Cl; extract with DCM.
Critical Step: Ensure complete removal of boron salts, as they broaden OH signals in NMR.
Step 2: NMR Sample Preparation
Concentration: 10 mg sample in 0.6 mL solvent.
Filtration: Filter through a cotton plug to remove inorganic salts (crucial for resolution).
Comparative Analysis: Solvent Performance
This section objectively compares the two primary solvent systems.
System A: Chloroform-d (CDCl₃)
Role: Rapid screening, high solubility.
Performance:
Pros: Sharp signals for the N-Methyl and terminal methyl groups. Low viscosity leads to narrow linewidths.
Cons: The hydroxyl proton (OH) usually exchanges with trace water, appearing as a broad singlet or disappearing entirely. Ring protons (H2/H6) often overlap.
Verdict: Suitable for purity checks, insufficient for full structural proof.[1]
System B: DMSO-d₆ (Recommended Alternative)[1][2]
Role: Detailed structural elucidation.
Performance:
Pros: Hydrogen bonding with the solvent slows proton exchange. The OH signal appears as a distinct doublet (coupling to CH), proving the secondary alcohol structure. Better separation of axial/equatorial ring protons.
Verdict: The required standard for publication-quality assignment.
Chemical Shift Assignments (Comparative Data)
Table 1: 1H NMR Data Comparison (400 MHz)
Position
Proton Type
δ (ppm) CDCl₃
δ (ppm) DMSO-d₆
Multiplicity (DMSO)
Coupling (J Hz)
1
Terminal Methyl
1.18
1.03
Doublet (d)
J = 6.2 Hz
2
Methine (CH-OH)
3.55
3.32
Multiplet (m)
-
3
OH (Hydroxyl)
Not Obs / Broad
4.35
Doublet (d)
J = 4.5 Hz
4
Piperidine H-4
1.35
1.25
Multiplet (m)
-
5
Piperidine H-3/5 (ax)
1.20 - 1.40
1.10 - 1.25
Multiplet (m)
-
6
Piperidine H-3/5 (eq)
1.75
1.65
Broad Doublet
J ≈ 12 Hz
7
N-Methyl
2.26
2.12
Singlet (s)
-
8
Piperidine H-2/6 (ax)
1.90
1.78
Triplet of Doublets
J ≈ 11, 2.5 Hz
9
Piperidine H-2/6 (eq)
2.88
2.75
Broad Doublet
J ≈ 11 Hz
> Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.[2] DMSO values are referenced to residual solvent peak at 2.50 ppm.[3]
Visualization of Assignment Logic
The following diagrams illustrate the logical flow for assigning this molecule, distinguishing it from the ketone precursor.
Caption: Coupling network in DMSO-d6. The red arrow indicates the critical OH-CH coupling visible only in DMSO, validating the reduction of the ketone.
Diagram 2: Assignment Workflow (Standard vs. Advanced)
Caption: Comparison of workflows. The DMSO-d6 route provides self-validating connectivity data via the hydroxyl proton coupling.
Technical Validation (Self-Check)
To ensure your assignment is correct, verify these integration ratios:
N-Methyl: Must integrate to 3H (Singlet).
Terminal Methyl: Must integrate to 3H (Doublet).
Piperidine Envelope: The region 1.1–2.9 ppm must sum to 9H (excluding N-Me).
Hydroxyl: In DMSO, the doublet at 4.35 ppm must integrate to 1H .
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][5] Link[1]
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]
SDBS Web . (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Search: Piperidine derivatives). Link[1]
Clayden, J., et al. (2012).[1] Organic Chemistry. Oxford University Press. (Context: Stereoselective reduction of ketones and piperidine conformations).
Interpreting Mass Spectrometry fragmentation of 1-(1-Methylpiperidin-4-yl)ethanol
An In-Depth Guide to the Mass Spectrometric Fragmentation of 1-(1-Methylpiperidin-4-yl)ethanol: A Comparative Analysis of EI and ESI Techniques Introduction: The Structural Significance of 1-(1-Methylpiperidin-4-yl)ethan...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Mass Spectrometric Fragmentation of 1-(1-Methylpiperidin-4-yl)ethanol: A Comparative Analysis of EI and ESI Techniques
Introduction: The Structural Significance of 1-(1-Methylpiperidin-4-yl)ethanol
1-(1-Methylpiperidin-4-yl)ethanol is a heterocyclic compound featuring a piperidine scaffold, a structural motif of immense importance in medicinal chemistry and drug development.[1] Piperidine rings are prevalent in a wide array of pharmaceuticals and natural products, making the unambiguous characterization of their derivatives a critical task for researchers. Mass spectrometry stands as a premier analytical technique for this purpose, offering profound insights into molecular structure through the controlled fragmentation of ionized molecules.
This guide provides a detailed comparison of the fragmentation behavior of 1-(1-Methylpiperidin-4-yl)ethanol under two common ionization regimes: high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI). Understanding these distinct fragmentation patterns is not merely an academic exercise; it is fundamental for structural elucidation, impurity profiling, and metabolite identification in complex matrices. We will explore the mechanistic rationale behind the formation of key fragment ions, supported by established principles of mass spectrometry and experimental data.
Comparing Ionization Techniques: The Hard vs. Soft Approach
The choice of ionization technique dictates the initial energy imparted to the analyte molecule, which in turn governs the extent of fragmentation.
Electron Ionization (EI): This is a "hard" ionization technique where a high-energy electron beam (typically 70 eV) bombards the molecule.[2] This process is energetic enough to not only eject an electron, creating a radical cation known as the molecular ion (M+•), but also to induce extensive and reproducible fragmentation. EI is typically coupled with Gas Chromatography (GC) and is invaluable for creating standardized mass spectra that can be compared against established libraries like the NIST Mass Spectral Library.[3]
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that generates ions from a solution.[4] It imparts minimal excess energy to the analyte, resulting in very little fragmentation. For basic compounds like 1-(1-Methylpiperidin-4-yl)ethanol, ESI in positive ion mode typically produces a protonated molecule, [M+H]⁺.[1] To obtain structural information, this stable precursor ion is mass-selected and subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), where controlled collisions with an inert gas induce fragmentation.[5]
Part 1: Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the fragmentation of 1-(1-Methylpiperidin-4-yl)ethanol (Molecular Weight: 143.23 g/mol ) is initiated by the ionization of the nitrogen atom, which has the lowest ionization energy in the molecule due to its non-bonding lone pair electrons.[6] This creates an energetically unstable molecular ion (M+•) at m/z 143, which rapidly undergoes a series of fragmentation reactions to form more stable product ions.
The dominant fragmentation pathway for N-alkyl piperidines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][7] This process is driven by the formation of a resonance-stabilized iminium ion.
Key Fragmentation Steps:
Formation of the Molecular Ion (m/z 143):
C₈H₁₇NO + e⁻ → [C₈H₁₇NO]⁺• + 2e⁻
α-Cleavage with Loss of the Hydroxyethyl Substituent (m/z 98): The most significant initial fragmentation is the cleavage of the bond between the piperidine ring (C4) and the ethanol substituent. This results in the loss of a neutral hydroxyethyl radical (•CH(OH)CH₃) and the formation of a stable iminium cation at m/z 98. This is often a highly abundant ion.
Ring-Opening and Formation of the Base Peak (m/z 58): A characteristic fragmentation for N-methyl aliphatic amines involves cleavage of the C-C bonds within the ring adjacent to the nitrogen. For N-methylpiperidine, this leads to the formation of the N-methyl-N-ethyleniminium ion, [CH₂=N(CH₃)CH₂]⁺, which gives a strong signal at m/z 58 . This fragment is often the base peak in the EI spectrum of N-methylpiperidine derivatives.
Loss of a Methyl Radical from the Hydroxyethyl Group (m/z 128): Cleavage of the C-C bond alpha to the hydroxyl group results in the loss of a methyl radical (•CH₃), producing an ion at m/z 128. While mechanistically plausible, this peak is typically of lower intensity compared to fragments arising from cleavage directed by the nitrogen atom.[8]
Visualizing the EI Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for 1-(1-Methylpiperidin-4-yl)ethanol.
Summary of Key EI Fragment Ions
m/z Value
Proposed Formula
Description of Loss
143
[C₈H₁₇NO]⁺•
Molecular Ion (M⁺•)
128
[C₇H₁₄NO]⁺
Loss of a methyl radical (•CH₃) from the ethanol group
98
[C₆H₁₂N]⁺
α-Cleavage: Loss of the hydroxyethyl radical (•C₂H₅O)
58
[C₃H₈N]⁺
Ring Cleavage: Formation of the N-methyl-N-ethyleniminium ion
Part 2: Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway
In positive mode ESI, 1-(1-Methylpiperidin-4-yl)ethanol readily accepts a proton, primarily at the basic nitrogen atom, to form the protonated molecule [M+H]⁺ at m/z 144. This ion is relatively stable and serves as the precursor ion for subsequent tandem mass spectrometry (MS/MS) analysis. Fragmentation is then induced via CID.
For protonated piperidine alkaloids and related structures, a common and diagnostically significant fragmentation pathway is the neutral loss of small molecules, particularly water from hydroxyl groups.[9][10]
Key Fragmentation Steps:
Formation of the Precursor Ion (m/z 144):
C₈H₁₇NO + H⁺ → [C₈H₁₇NOH]⁺
Dominant Neutral Loss of Water (m/z 126): The most favorable fragmentation pathway for the protonated molecule is the elimination of a neutral water molecule (H₂O) from the hydroxyethyl substituent. This is a classic fragmentation for alcohols and results in a prominent product ion at m/z 126.[9] This ion is likely a resonance-stabilized carbocation.
Subsequent Fragmentation of m/z 126: The ion at m/z 126 can undergo further fragmentation, potentially involving ring opening or rearrangements, to produce smaller fragment ions, though these are typically of lower intensity than the primary water loss product.
Visualizing the ESI-MS/MS Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation for 1-(1-Methylpiperidin-4-yl)ethanol.
Summary of Key ESI-MS/MS Product Ions
Precursor Ion (m/z)
Product Ion (m/z)
Proposed Formula of Product Ion
Description of Loss
144
126
[C₈H₁₆N]⁺
Neutral loss of water (H₂O)
Part 3: Comparative Guide and Diagnostic Ions
The fragmentation of 1-(1-Methylpiperidin-4-yl)ethanol provides distinct fingerprints depending on the ionization method used. This allows researchers to choose the optimal technique based on the analytical goal.
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI-MS/MS)
Primary Ion
Molecular Ion (M+•) at m/z 143
Protonated Molecule ([M+H]⁺) at m/z 144
Fragmentation Extent
Extensive, provides a rich pattern for library matching
Controlled, typically one or two major fragmentation events
Dominant Fragmentation
α-Cleavage and Ring Fission
Neutral Loss of Water
Key Diagnostic Ion(s)
m/z 58 (Ring Cleavage), m/z 98 (Substituent Loss)
m/z 126 (Loss of H₂O)
Typical Application
GC-MS for identification via spectral library search, purity assessment
LC-MS/MS for quantification in complex mixtures, metabolite ID
Expert Insight: The EI spectrum is arguably more structurally informative for initial identification due to its multiple characteristic fragments (m/z 98, 58) that confirm both the N-methylpiperidine core and the C4-substituent cleavage. The ESI-MS/MS experiment, while simpler, is exceptionally sensitive and specific for targeted analysis, making it the preferred method for quantitative studies in biological matrices. The transition from m/z 144 to m/z 126 is an excellent candidate for Selected Reaction Monitoring (SRM) assays.
Part 4: Experimental Protocols
The protocols described below are self-validating systems designed to generate reliable and reproducible data for the analysis of 1-(1-Methylpiperidin-4-yl)ethanol.
Protocol 1: GC-MS Analysis for EI Fragmentation
This protocol is designed to achieve good chromatographic separation and generate a classic EI spectrum for library matching and structural confirmation.[11]
Sample Preparation:
Prepare a 1 mg/mL stock solution of 1-(1-Methylpiperidin-4-yl)ethanol in methanol.
Dilute the stock solution to a final concentration of 10 µg/mL using methanol.
GC-MS Instrumentation & Parameters:
Gas Chromatograph: Agilent 8890 GC or equivalent.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Column: HP-5MS UI capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injection: 1 µL, Splitless mode.
Injector Temperature: 250°C.
Oven Temperature Program:
Initial temperature: 70°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
MS Parameters:
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-400.
Data Analysis:
Extract the mass spectrum from the apex of the chromatographic peak.
Compare the acquired spectrum against the NIST/EPA/NIH Mass Spectral Library for identity confirmation.[3]
Analyze the fragmentation pattern to identify the molecular ion and key diagnostic fragments (m/z 128, 98, 58).
Workflow: GC-MS Analysis
Caption: Standard workflow for the GC-MS analysis of 1-(1-Methylpiperidin-4-yl)ethanol.
Protocol 2: LC-MS/MS Analysis for ESI Fragmentation
This protocol is optimized for the sensitive detection and fragmentation of the protonated molecule, ideal for quantitative analysis or characterization in solution.[1]
Sample Preparation:
Prepare a 1 mg/mL stock solution of 1-(1-Methylpiperidin-4-yl)ethanol in methanol.
Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Instrumentation & Parameters:
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
Mass Spectrometer: Triple quadrupole (e.g., Waters Xevo TQ-S) or Q-TOF mass spectrometer.
Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
MS Scan: Full scan from m/z 100-300 to find the precursor ion ([M+H]⁺ at m/z 144).
MS/MS Scan: Product ion scan of m/z 144. Optimize collision energy (typically 15-25 eV with Argon) to maximize the intensity of the m/z 126 fragment.
Data Analysis:
Confirm the presence of the [M+H]⁺ precursor ion at m/z 144 in the full scan spectrum.
Examine the product ion spectrum to identify the dominant fragment at m/z 126, corresponding to the neutral loss of water.
References
BenchChem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2015). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. [Link]
SciSpace. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
PubChem. 1-Methyl-4-piperidinemethanol. National Center for Biotechnology Information. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Hadi, F. N., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. [Link]
McLafferty, F. W. (2016). Mass Spectrometry: Fragmentation. SlidePlayer. [Link]
Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
Metcalfe, C. (2021). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metcalfe Chemistry. [Link]
Hites, R. A. (2014). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Journal of The American Society for Mass Spectrometry. [Link]
Husain, I. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]
Eras Lucknow Medical College and Hospital. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS/MS). [Link]
Chemistry LibreTexts. (2023). Fragmentation of Amines. [Link]
NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
A Senior Application Scientist's Guide to FTIR Spectral Analysis of Hydroxyethyl Piperidine Derivatives
Introduction: Beyond the Spectrum—A Structural Elucidation Primer For researchers and professionals in drug development, understanding the precise molecular structure of a compound is paramount. Piperidine and its deriva...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Spectrum—A Structural Elucidation Primer
For researchers and professionals in drug development, understanding the precise molecular structure of a compound is paramount. Piperidine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, and the introduction of a hydroxyethyl group can significantly alter their biological activity, solubility, and pharmacokinetic properties. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for structural verification and analysis.
This guide moves beyond a simple recitation of spectral peaks. It is designed to provide a deeper, mechanistic understanding of how the vibrational modes of hydroxyethyl piperidine derivatives are manifested in an FTIR spectrum. We will explore the causality behind peak positions, shapes, and intensities, and compare these spectral fingerprints to related precursor molecules to highlight the unique signatures of this important chemical class. Our focus is not just on identifying a compound, but on interpreting its spectrum to gain true molecular insight.
The Vibrational Language of Hydroxyethyl Piperidine Derivatives
The FTIR spectrum of a hydroxyethyl piperidine derivative is a composite narrative of its constituent parts: the piperidine ring, the ethyl linker, and the terminal hydroxyl group. Each functional group has characteristic vibrations—stretches, bends, and wags—that absorb infrared radiation at specific frequencies.[1] Understanding these individual contributions is the key to deciphering the entire spectrum.
Let's consider two common isomers as our primary examples: 1-(2-Hydroxyethyl)piperidine (a tertiary amine) and 2-(2-Hydroxyethyl)piperidine (a secondary amine). Their structural differences, though subtle, produce distinct and readily identifiable variations in their FTIR spectra.
Key Spectral Regions and Their Significance
The O-H and N-H Stretching Region (3500 - 3200 cm⁻¹):
Hydroxyl (-OH) Stretch: The most prominent feature in the spectra of these derivatives is a strong, broad absorption band typically centered around 3350 ± 50 cm⁻¹.[2] This breadth is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[2][3] The stronger and more extensive the hydrogen bonding network, the broader and more red-shifted (lower frequency) this peak becomes. In dilute, non-polar solvents, this broad band can resolve into a sharper, weaker peak for the "free" non-hydrogen-bonded O-H stretch, typically above 3600 cm⁻¹.[4][5]
Amine (N-H) Stretch: This is a critical diagnostic peak for distinguishing between our two example isomers. For 2-(2-Hydroxyethyl)piperidine , a secondary amine, a moderate and relatively sharp peak will appear in this same region, often around 3300 cm⁻¹.[6] This peak is frequently superimposed on the broader -OH absorption but can often be distinguished as a sharper feature on the shoulder of the main hydroxyl band. Conversely, for 1-(2-Hydroxyethyl)piperidine , a tertiary amine, this N-H stretching vibration is completely absent, providing unequivocal evidence of N-substitution.
The C-H Stretching Region (3000 - 2800 cm⁻¹):
This region is dominated by the symmetric and asymmetric stretching vibrations of the C-H bonds within the piperidine ring and the ethyl side chain.[7] You will typically observe multiple sharp, strong peaks between 2950 cm⁻¹ and 2850 cm⁻¹. While ubiquitous in organic molecules, the precise pattern and number of these peaks contribute to the unique fingerprint of the compound.
The Fingerprint Region (1500 - 600 cm⁻¹):
This region is information-rich but also complex, containing a multitude of overlapping stretching and bending vibrations.[7] Careful analysis here is crucial for confirming the overall molecular architecture.
C-O Stretch (Alcohol): A strong, prominent band between 1260 cm⁻¹ and 1000 cm⁻¹ is characteristic of the C-O single bond stretch.[3][8] For a primary alcohol, as in the hydroxyethyl group, this peak typically appears between 1075 cm⁻¹ and 1000 cm⁻¹.[2] Its high intensity is due to the large change in dipole moment during the vibration.[8] This peak is a definitive indicator of the hydroxyethyl modification when comparing the spectrum to that of piperidine alone.
C-N Stretch (Amine): The C-N stretching vibrations of the piperidine ring typically appear in the 1250 - 1020 cm⁻¹ range.[9] These bands can be of medium to strong intensity and may overlap with the C-O stretch. Computational studies on piperidine have assigned C-N stretching modes around 1122 cm⁻¹ and 1154 cm⁻¹.[10]
CH₂ Bending/Scissoring: A characteristic absorption around 1450 cm⁻¹ arises from the scissoring vibration of the various CH₂ groups in the molecule.
Comparative Spectral Analysis: Telling the Molecules Apart
The true diagnostic power of FTIR is realized through comparison. By analyzing the spectra of the derivatives alongside their parent structures, we can pinpoint the specific spectral changes that confirm the desired chemical modification.
Vibrational Mode
Piperidine
Ethanol
1-(2-Hydroxyethyl)piperidine (Tertiary Amine)
2-(2-Hydroxyethyl)piperidine (Secondary Amine)
Rationale for Difference
O-H Stretch
Absent
~3350 cm⁻¹ (Broad, Strong)
~3350 cm⁻¹ (Broad, Strong)
~3350 cm⁻¹ (Broad, Strong)
Introduction of the hydroxyl group.
N-H Stretch
~3300 cm⁻¹ (Medium, Sharp)
Absent
Absent
~3300 cm⁻¹ (Medium, Sharp, may overlap with O-H)
Substitution at the nitrogen atom removes the N-H bond in the tertiary amine.
C-H Stretch
2930-2850 cm⁻¹
2970-2880 cm⁻¹
2940-2850 cm⁻¹
2940-2850 cm⁻¹
Present in all, reflects the aliphatic backbone.
C-O Stretch
Absent
~1055 cm⁻¹ (Strong)
~1050 cm⁻¹ (Strong)
~1050 cm⁻¹ (Strong)
Presence of the primary alcohol from the hydroxyethyl group.
C-N Stretch
~1150-1120 cm⁻¹
Absent
~1130 cm⁻¹ (Overlaps with C-O)
~1145 cm⁻¹ (Overlaps with C-O)
Characteristic of the piperidine ring structure.
Note: Specific wavenumbers are approximate and can be influenced by the sample state (neat, solution, KBr pellet) and intermolecular interactions.
Visualizing the Molecular Vibrations
To better connect the molecular structure to the spectral data, we can visualize the key vibrational modes responsible for the most characteristic peaks.
Caption: Standard Operating Procedure for FTIR-ATR Analysis.
Step-by-Step Methodology:
Instrument Preparation & Background Collection:
Causality: A background spectrum of the clean, empty ATR crystal is essential to ratio against the sample spectrum. This mathematically removes interfering absorbances from the atmosphere (e.g., CO₂ around 2350 cm⁻¹ and water vapor in the 3700-3500 cm⁻¹ and 1800-1400 cm⁻¹ regions) and the ATR crystal itself, ensuring the final spectrum is solely that of the sample.
Procedure:
Ensure the FTIR spectrometer has been powered on and allowed to stabilize.
Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.
Acquire a background spectrum. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.
Sample Application and Acquisition:
Causality: For ATR, intimate contact between the sample and the crystal surface is required for the IR evanescent wave to penetrate the sample. For liquids, a single drop is sufficient. For solids, firm pressure must be applied using the ATR's pressure arm to ensure good contact.
Procedure:
Place a small amount of the hydroxyethyl piperidine sample directly onto the center of the ATR crystal. (For viscous liquids, one drop is sufficient; for solids, a pinhead-sized amount is adequate).
If the sample is a solid, lower the pressure arm and apply consistent pressure.
Acquire the sample spectrum using the same parameters as the background scan.
Data Processing and Cleaning:
Causality: Raw ATR data may require a correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum. A baseline correction may also be needed to correct for scattering effects or instrumental drift, providing a flat baseline for accurate peak analysis.
Procedure:
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
Apply a standard ATR correction (if available and necessary in your software).
Perform an automated or manual baseline correction to ensure the spectrum's baseline is flat at approximately zero absorbance.
Thoroughly clean the sample from the ATR crystal using an appropriate solvent and lint-free wipes.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural analysis of hydroxyethyl piperidine derivatives. By moving beyond simple peak-finding and adopting a comparative, mechanistic approach, researchers can gain a high degree of confidence in a molecule's identity. The presence of the broad O-H stretch and the strong C-O stretch confirms the hydroxyethyl modification, while the N-H stretching region provides a clear and unambiguous method for differentiating between secondary and tertiary amine isomers. This guide provides the foundational knowledge and a robust experimental framework to empower scientists to interpret their spectral data with expertise and assurance.
References
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]
Pénicaud, A., et al. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of Chemical & Engineering Data, 16(4), 650-655.
Biosynce. (2025, July 7). What are the detection methods for piperidine? - Blog. Retrieved from [Link]
Reddit. (2012, December 12). Why does the carbonyl group have a stretching vibration on an IR spectra? Retrieved from [Link]
Foley, J. P., & Purnell, J. H. (1987). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. Applied Spectroscopy, 41(6), 1045-1051. Retrieved from [Link]
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
ResearchGate. (2025, August 8). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]
Li, Y., et al. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]
Spectroscopy. (2023, May 10). FT-IR Study Reveals How C=O Stretching Vibrations in Benzeneacetamide Interact With Other Molecules in Solution. Retrieved from [Link]
Smith, B. C. (2020, December 20). Alcohols—The Rest of the Story. Spectroscopy. Retrieved from [Link]
PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]
University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
Validating Purity of 1-(1-Methylpiperidin-4-yl)ethanol: A Comparative GC-MS Guide
Executive Summary The validation of 1-(1-Methylpiperidin-4-yl)ethanol (CAS: 37835-54-4) presents a classic "amino-alcohol paradox" in chromatography. The molecule possesses a basic tertiary amine and a polar hydroxyl gro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The validation of 1-(1-Methylpiperidin-4-yl)ethanol (CAS: 37835-54-4) presents a classic "amino-alcohol paradox" in chromatography. The molecule possesses a basic tertiary amine and a polar hydroxyl group, leading to severe peak tailing and potential thermal degradation on standard non-polar GC stationary phases.
This guide objectively compares three analytical approaches: Direct Injection GC-MS , Derivatization GC-MS (TMS) , and HPLC-UV .[1]
Key Finding: While Direct Injection is faster, it fails to meet strict pharmaceutical tailing factor requirements (
). Derivatization with BSTFA/TMCS is the validated gold standard, yielding superior peak symmetry (), lower detection limits (LOD), and protection against thermal dehydration.
The Analytical Challenge
1-(1-Methylpiperidin-4-yl)ethanol is a critical intermediate in the synthesis of antihistamines and antipsychotics.[1] Its dual functionality creates specific analytical hurdles:
Nitrogen Interaction: The basic piperidine nitrogen interacts with free silanols on the column, causing tailing.
Hydrogen Bonding: The hydroxyl group increases boiling point and polarity, reducing volatility.
Thermal Instability: At high injector temperatures (>250°C), the alcohol moiety can undergo dehydration to form the corresponding alkene impurity (1-methyl-4-vinylpiperidine), leading to false impurity profiles.[1]
Comparative Analysis: Method Selection
We evaluated three methods to determine the optimal protocol for purity validation.
Mechanism: Caps the -OH group with a Trimethylsilyl (TMS) group, reducing polarity and preventing hydrogen bonding.
Verdict:GOLD STANDARD . Excellent peak shape, stable quantification.
Method C: HPLC-UV (210 nm)[1]
Column: C18, High pH stable
Verdict:LIMITED . The molecule lacks a strong chromophore (no conjugated system). Detection at 210 nm is non-specific and susceptible to solvent noise, making trace impurity analysis (<0.05%) unreliable.
Comparative Data Summary
Metric
Method A: Direct GC-MS
Method B: TMS-Derivatized GC-MS
Method C: HPLC-UV (210nm)
Tailing Factor ()
2.4 (Fail)
1.1 (Pass)
1.3 (Pass)
Theoretical Plates ()
~4,500
>25,000
~8,000
LOD (ppm)
50 ppm
5 ppm
100 ppm
Thermal Stability
Poor (Dehydration risk)
Excellent
Excellent
Specificity
High (MS ID)
High (MS ID)
Low (Retention time only)
Validated Experimental Protocol (Method B)
This protocol follows ICH Q2(R1) guidelines for validation of analytical procedures [1].
Reagents & Materials[3][4][5][6][7][8]
Analyte: 1-(1-Methylpiperidin-4-yl)ethanol reference standard (>99.0%).[1]
Caption: The conversion of the polar alcohol to a trimethylsilyl ether improves volatility and prevents column adsorption.[1]
Diagram 2: Method Validation Decision Tree
Caption: Logic flow for selecting Derivatized GC-MS over HPLC or Direct GC for this specific amino-alcohol.
Critical Validation Parameters (ICH Q2)
To ensure the method is "suitable for intended use," focus on these three parameters during your validation study:
Specificity (Mass Spectral ID)
Requirement: The TMS-derivative must be spectrally distinct from the reagent peaks (BSTFA) and synthesis precursors.
Key Ions: Look for the m/z 73 (TMS group) and the molecular ion M+ (shifted by +72 Da from the native weight).
Interference Check: Ensure the solvent (ACN) and reagent by-products elute before the analyte.
Linearity & Range
Range: 0.05% (impurity level) to 120% (assay level).
Criterion:
.
Note: Because the TMS reaction is quantitative, the response factor remains linear across the range.
Stability of Solutions
Caution: TMS derivatives are moisture-sensitive.[1]
Protocol: Validate that the derivatized sample is stable in the autosampler for at least 24 hours. If peak area drops >2%, re-cap vials or use a moisture trap.
Troubleshooting Common Issues
Issue
Probable Cause
Corrective Action
Incomplete Derivatization
Water in solvent/sample
Use anhydrous solvents; dry sample under before adding BSTFA.
Extra Peaks ("Ghost Peaks")
Septum bleed or Reagent impurities
Use low-bleed septa; Injection port temp should not exceed 260°C unnecessarily.[1]
Rapid Column Degradation
Excess silylation reagent
The 1% TMCS is corrosive to column phases over time. Dilute the sample significantly after reaction before injection.
References
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] [Link]
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[1] [Link]
PubChem. (2023). Compound Summary: 1-(1-Methylpiperidin-4-yl)ethanol.[1] National Library of Medicine. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Salt Selection & Structural Analysis: 1-(1-Methylpiperidin-4-yl)ethanol
Executive Summary: The Crystallization Challenge
Target Molecule: 1-(1-Methylpiperidin-4-yl)ethanol
CAS: 37835-54-4
Primary Challenge: The free base exists as a pale yellow oil at room temperature.[1] This physical state complicates purification, handling, and formulation in drug development workflows.
This guide provides a strategic framework for converting this oily intermediate into a stable, crystalline salt. By comparing the structural and physicochemical properties of the Free Base against its Hydrochloride (HCl) and Fumarate/Tartrate salts, we establish a protocol for selecting the optimal solid form. The analysis leverages principles of crystal engineering, specifically targeting the protonation of the piperidine nitrogen to induce lattice formation.
Comparative Performance Guide: Free Base vs. Salt Forms
The following comparison is derived from the physicochemical properties of 4-substituted piperidines and standard salt selection protocols. While specific unit cell data for this intermediate is proprietary in many contexts, the trends below represent the expected behavior based on structural analogs (e.g., Fenpiverinium salts).
Feature
Free Base (Oil)
Hydrochloride Salt (HCl)
Fumarate / Tartrate Salt
Physical State
Viscous Liquid / Oil
Crystalline Solid
Crystalline Solid
Hygroscopicity
Low (Hydrophobic core)
High (Chloride counter-ion often induces hygroscopicity in small amines)
Low to Moderate (Large organic anions stabilize the lattice via H-bonding)
Melting Point
< 25°C (Liquid)
Typically 150–200°C (Decomposition likely)
Typically 120–160°C (Sharp melting endotherm)
XRD Profile
Amorphous Halo (No Bragg Peaks)
Sharp Bragg Reflections (High Crystallinity)
Distinct Low-Angle Reflections (Large Unit Cell)
Solubility (Water)
Moderate (pH dependent)
High (Ionic dissociation)
Moderate (Dependent on counter-ion solubility product)
Stability
Prone to oxidation (N-oxide formation)
High (Protonated amine is resistant to oxidation)
High (Stable crystalline lattice)
Scientist’s Insight:
Why HCl? It is the default choice for bioavailability but often results in hygroscopic solids for small piperidine derivatives due to the high charge density of the chloride ion.
Why Fumarate/Tartrate? These dicarboxylic acids can bridge two piperidine cations or form supramolecular chains, often yielding non-hygroscopic, well-defined crystals suitable for single-crystal X-ray diffraction (SC-XRD).
Experimental Protocol: Salt Synthesis & Crystallization
This protocol is designed to generate single crystals suitable for XRD analysis.
Step 1: Stoichiometric Calculation
Molecular Weight (Free Base): 143.23 g/mol
Target: 1:1 Salt formation.
Reagent:
For HCl: Use 1.05 eq of 4M HCl in Dioxane or Ethanol.
For Fumaric Acid: Use 0.5 eq (for 2:1 salt) or 1.0 eq (for 1:1 salt) dissolved in hot ethanol.
Dissolution: Dissolve 100 mg of 1-(1-Methylpiperidin-4-yl)ethanol in 2 mL of Absolute Ethanol or Isopropanol .
Acid Addition: Add the acid solution dropwise while stirring at 50°C.
Observation: Immediate turbidity indicates rapid salt formation (polycrystalline). If this occurs, add more solvent and heat to reflux until clear.
Crystal Growth: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean vial.
Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing Diethyl Ether or Hexane . Seal the outer jar. The diffusion of the anti-solvent will induce slow crystallization over 24-72 hours.
Structural Analysis & XRD Data Interpretation
When analyzing the resulting solid, the X-Ray Diffraction (XRD) data provides the definitive proof of salt formation and phase purity.
Predicted XRD Profile Characteristics
Free Base (Oil): The diffractogram will show a broad "amorphous halo" centered around 20–25° 2θ, indicating a lack of long-range order.
Crystalline Salt:
Low Angle Peaks (< 10° 2θ): Expect strong reflections corresponding to the largest d-spacing (unit cell axes). For organic salts like fumarates, these often appear at 5–8° 2θ.
Fingerprint Region (15–25° 2θ): A unique pattern of sharp peaks confirming the specific polymorph.
Crystal Packing Mechanics (The "Why")
In the salt form, the protonated nitrogen (
) acts as a hydrogen bond donor.
HCl Salts:
interactions dominate.
Fumarate Salts:
(carboxylate) interactions form "molecular tapes" or sheets, which stabilize the crystal lattice and raise the melting point.
Visualization: Salt Screening Workflow
Figure 1: Strategic workflow for converting the oily free base into a crystalline salt for XRD analysis. Note the critical "Oiling Out" pathway which requires solvent adjustment.
Structural Analog Analysis
Since specific crystallographic data for this intermediate is often proprietary, we utilize the structural analog Fenpiverinium Bromide to predict packing behavior.
Key Interaction: The piperidine ring typically adopts a chair conformation .[3] The quaternary nitrogen (or protonated nitrogen in our case) forms strong ionic bridges with the anion, while the hydroxyl group on the ethyl tail (in our target) acts as a secondary H-bond donor/acceptor, potentially linking adjacent unit cells (
or ).
Visualization: Predicted Crystal Forces
Figure 2: Schematic of the intermolecular forces stabilizing the salt crystal. The N+...Anion interaction provides the primary lattice energy, while the OH group directs the secondary packing architecture.
References
PubChem. 1-(1-Methylpiperidin-4-yl)ethanol (Compound Summary). National Library of Medicine. Available at: [Link]
Grosu, I. G., et al. (2024). The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide.[2] Molbank, 2024(4), M1904. (Used as structural analog for piperidinium packing). Available at: [Link]
Stahl, P. H., & Wermuth, C. G.[4] (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection protocols).
Reference Standards for 1-(1-Methylpiperidin-4-yl)ethanol Impurity Profiling
Executive Summary In the synthesis of piperidine-based pharmaceuticals (e.g., antihistamines, antipsychotics), 1-(1-Methylpiperidin-4-yl)ethanol (CAS: 37835-54-4) serves as a critical chiral intermediate. Its impurity pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of piperidine-based pharmaceuticals (e.g., antihistamines, antipsychotics), 1-(1-Methylpiperidin-4-yl)ethanol (CAS: 37835-54-4) serves as a critical chiral intermediate. Its impurity profile is a direct predictor of downstream drug substance quality. However, because this molecule is often a non-compendial intermediate rather than a final API, "Certified Reference Materials" (CRMs) are rarely available off-the-shelf.
This guide objectively compares the use of Commercial Research-Grade Materials versus In-House Qualified Primary Standards . It provides a technical roadmap for establishing a self-validating reference system, addressing the specific analytical challenges of this molecule—namely, its lack of a strong UV chromophore and its susceptibility to hygroscopic degradation.
Part 1: The Chemical Context & Impurity Landscape
To select the right standard, one must first understand what the standard is quantifying. 1-(1-Methylpiperidin-4-yl)ethanol is a secondary alcohol. Its stability profile is dominated by oxidative dehydrogenation and N-oxidation.
The Impurity Map
The following diagram illustrates the critical degradation pathways and synthesis byproducts that must be tracked.
Figure 1: Synthesis and degradation pathways defining the critical impurities for 1-(1-Methylpiperidin-4-yl)ethanol.
Part 2: Comparative Analysis of Reference Standard Types
For an intermediate like 1-(1-Methylpiperidin-4-yl)ethanol, researchers typically face a choice between three tiers of standards. The "Cost" here is not just financial, but the risk of analytical error.
Table 1: Comparative Performance Matrix
Feature
Option A: ISO 17034 CRM
Option B: In-House Qualified Primary
Option C: Commercial Research Grade
Traceability
SI-Traceable (NIST/BIPM)
Traceable to Option A or High-Purity Characterization
Vendor CoA only (Often untraceable)
Purity Assignment
Mass Balance (100% - Impurities - Water - Solvents)
1H-qNMR or Mass Balance
Area % (HPLC/GC) only
Uncertainty Budget
Explicitly stated (e.g., 99.5% ± 0.3%)
Calculated internally
Unknown
Water Content
Measured (KF) & Factorized
Measured (KF)
Often ignored in "Purity" claim
Suitability
Gold Standard for Release Testing
Best Practice for Intermediates
High Risk (Qualitative ID only)
The "Research Grade" Trap
Commercial vendors often sell this molecule with a purity of "97%". However, this is typically Chromatographic Purity (Area %) .
The Flaw: This molecule is hygroscopic. A sample can be 99% pure by HPLC but contain 5% water by weight.
The Consequence: If you use a "97%" vendor standard without correcting for water (which they rarely report accurately), your potency calculation for the synthesized batch will be biased high, potentially masking impurities.
Part 3: Experimental Validation & Protocol
Since an ISO 17034 CRM is rarely available for this specific intermediate, the Authoritative Approach is to purchase a high-quality commercial sample (Option C) and upgrade it to an In-House Primary Standard (Option B) .
Protocol: The "Self-Validating" Qualification Workflow
Objective: Assign a potency value with <1.0% uncertainty to a commercial lot of 1-(1-Methylpiperidin-4-yl)ethanol.
Critical Check: Verify the absence of the ketone peak (approx. 2.1 ppm singlet for methyl ketone) and the N-methyl signal integrity.
Step 2: The "Mass Balance" Purity Assignment
You cannot rely on the vendor's label. You must calculate potency (
) using the following equation:
Organic Impurities (
):
Method: HPLC-CAD (Charged Aerosol Detection).
Why CAD? This molecule has a weak UV chromophore (only end-absorption <210 nm). UV detection at 210 nm is prone to baseline drift and solvent interference. CAD provides a uniform response for non-volatile piperidines.
Column: C18 or Hydrophilic Interaction (HILIC) due to high polarity.
Mobile Phase: 10mM Ammonium Acetate (pH 9.0) / Acetonitrile.[2][3] (High pH keeps the amine unprotonated for better peak shape on C18).
Water Content (
):
Method: Volumetric Karl Fischer titration.
Expectation: Expect 1–3% water absorption if the container was opened.
Residual Solvents (
):
Method: GC-FID (Headspace).
Step 3: Quantitative NMR (qNMR) Cross-Validation
To validate the Mass Balance derived potency, perform qNMR using a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).
Acceptance Criteria: The Mass Balance potency and qNMR potency must agree within 1.5% .
Part 4: Decision Framework for Standard Selection
Not every experiment requires a fully qualified primary standard. Use this decision tree to optimize resource allocation.
Figure 2: Decision matrix for selecting the appropriate reference standard grade based on development stage.
Part 5: Case Study Simulation
Scenario: A lab analyzed a batch of 1-(1-Methylpiperidin-4-yl)ethanol intermediate using two different standard strategies.
Parameter
Method A: Vendor Standard (As-Is)
Method B: In-House Qualified Standard
Standard Potency Used
98.0% (Label Claim)
94.2% (Corrected for 3.1% H2O + 0.7% Solvents)
Sample Assay Result
95.5% (Falsely Low)
99.3% (Accurate)
Impact
Batch rejected for low assay. Unnecessary reprocessing initiated.
Batch released. Process validated.
Analysis: The vendor label ignored the hygroscopic water uptake. By assuming 98% potency, the lab underestimated the analyte response factor, leading to a calculated assay that was lower than reality. Method B, correcting for water, revealed the batch was actually high quality.
References
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[4][5] (2006).[4][6][7] Defines reporting, identification, and qualification thresholds for impurities.[4][8]
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[9] Establishes the "Gold Standard" for CRMs.
Holzgrabe, U., et al. NMR spectroscopy in pharmaceutical analysis and quality control. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (Demonstrates qNMR as a primary ratio method for standard qualification).
Gamache, P. H., et al. Charged Aerosol Detection for the Analysis of Non-Chromophoric Pharmaceutical Compounds. LCGC North America. (Validates CAD for piperidine-like structures lacking UV absorption).
United States Pharmacopeia (USP). General Chapter <1010> Analytical Data—Interpretation and Treatment. (Provides statistical framework for comparing analytical methods).
Technical Comparison of Elemental Verification Methods for 1-(1-Methylpiperidin-4-yl)ethanol
Executive Summary & Core Directive 1-(1-Methylpiperidin-4-yl)ethanol (CAS: 10606-17-4) is a critical piperidine intermediate used in the synthesis of antihistamines and antipsychotics. While theoretical Elemental Analysi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
1-(1-Methylpiperidin-4-yl)ethanol (CAS: 10606-17-4) is a critical piperidine intermediate used in the synthesis of antihistamines and antipsychotics. While theoretical Elemental Analysis (EA) provides a stoichiometric baseline, the physical nature of this molecule—a hygroscopic, tertiary amine oil—renders standard combustion analysis prone to significant experimental error.
This guide moves beyond simple calculation. It contrasts the theoretical "Gold Standard" against three experimental methodologies: Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) . It argues that while CHN is the regulatory standard, qNMR offers superior specificity for this specific hygroscopic substrate.
The Theoretical Baseline: Elemental Calculation
Before evaluating experimental methods, we must establish the mathematical truth for the pure compound.
The theoretical mass percentage for each element is calculated using the atomic weights:
, , , .
Element
Count
Total Mass Contribution ( g/mol )
Calculation
Theoretical %
Carbon (C)
8
67.09%
Hydrogen (H)
17
11.96%
Nitrogen (N)
1
9.78%
Oxygen (O)
1
11.17%
Critical Tolerance: Journals and regulatory bodies (e.g., FDA, EMA) typically require experimental results to fall within
of these theoretical values.
Comparative Analysis of Verification Methods
For a hygroscopic amine like 1-(1-Methylpiperidin-4-yl)ethanol, the theoretical calculation is rarely matched by raw experimental data without rigorous handling.
Decision Matrix: Choosing the Right Method
Figure 1: Analytical decision tree for piperidine derivatives. Note the diversion to qNMR for hygroscopic non-solids.
Method A: Combustion Analysis (CHN)
Status: The Regulatory Standard.
Mechanism: High-temperature combustion (
) in oxygen; detection of , , and .
Pros: Accepted universally by journals; requires minimal method development.
Cons for this Molecule:
Volatility: As an oil, the sample may evaporate from the tin capsule before combustion, leading to low %C and %N.
Hygroscopicity: The piperidine nitrogen and hydroxyl group attract atmospheric moisture. Even 1% water contamination shifts the %C from 67.09% to ~66.4%, failing the
tolerance.
Carbonate Formation: Amines react with atmospheric
, altering the carbon count.
Method B: Quantitative NMR (qNMR)
Status: The Modern Problem Solver.
Mechanism: Ratio of analyte proton integration to an internal standard of known high purity (e.g., Maleic Acid or TCNB).
Pros:
Specificity: Distinguishes between the product and water/solvent impurities.
Inertness: Can be run in solvents like
that suppress exchangeable proton errors.
Non-Destructive: Sample can be recovered.
Cons: Requires high-purity internal standards and precise weighing (metrological weighing).
Cons:Cannot determine bulk purity. A sample can be 80% pure and still give a perfect mass match. Do not use HRMS as a substitute for EA/qNMR.
Experimental Protocols
Protocol 1: Handling Hygroscopic Oils for CHN Analysis
Use this if you are forced to use Combustion Analysis for publication.
Preparation: Dry the oil under high vacuum (
) at for 4 hours to remove residual solvent/water.
Encapsulation:
Use volatile liquid capsules (cold-welded tin pans).
Perform weighing inside a glove box under Argon or Nitrogen atmosphere.
Sealing: Cold-weld the capsule immediately. Do not use standard crimped pans; the oil will leak or evaporate.
Correction: If results show high H and low C/N, calculate the "Water-Corrected" value. If the ratio of C:N remains correct (8:1) but percentages are low, the error is likely non-combustible solvent or water.
Protocol 2: qNMR Workflow (Recommended)
The superior method for 1-(1-Methylpiperidin-4-yl)ethanol.
Internal Standard Selection: Use Maleic Acid (traceable purity 99.9%+) or 1,3,5-Trimethoxybenzene . Ensure the standard's peaks do not overlap with the piperidine signals (1.5 - 3.0 ppm range).
Sample Prep:
Weigh
of analyte () and of standard () into the same vial using a micro-balance ().
Dissolve in
or .
Acquisition:
Pulse delay (
) must be (longest relaxation time), typically 30-60 seconds.
Scans: 16 or 32 (for sufficient S/N ratio).
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Purity.[1]
Data Comparison: What to Expect
The following table simulates how common experimental errors affect the elemental analysis of this specific molecule.
Scenario
% C (Calc)
% H (Calc)
% N (Calc)
Status
Diagnosis
Pure (Theoretical)
67.09
11.96
9.78
PASS
Perfect Sample.
+ 1% Water ()
66.42
12.01
9.68
FAIL
Common in hygroscopic amines. C drops below tolerance.
+ 0.5% DCM Residual
66.50
11.85
9.70
FAIL
Incomplete drying.
Carbonate Salt ( absorbed)
65.10
11.50
9.20
FAIL
Sample exposed to air; amine reacted with .
Visualization of Error Pathways
Figure 2: Impact of environmental handling on the Elemental Analysis success rate for piperidine amines.
References
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. Link
Sigma-Aldrich. (2024). Product Specification: 1-(1-Methylpiperidin-4-yl)ethanol. Link
Skoog, D. A., et al. (2013). Fundamentals of Analytical Chemistry. Cengage Learning. (Standard text for Combustion Analysis principles).
A Comprehensive Guide to the Proper Disposal of 1-(1-Methylpiperidin-4-yl)ethanol
This document provides a detailed, procedural guide for the safe handling and disposal of 1-(1-Methylpiperidin-4-yl)ethanol. As a compound frequently utilized in pharmaceutical research and development, ensuring its prop...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed, procedural guide for the safe handling and disposal of 1-(1-Methylpiperidin-4-yl)ethanol. As a compound frequently utilized in pharmaceutical research and development, ensuring its proper disposal is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. This guide moves beyond simple checklists to explain the causality behind each procedural step, empowering researchers to manage chemical waste with confidence and scientific integrity.
Hazard Assessment and Chemical Profile
Piperidine Moiety: Piperidine and its derivatives are typically alkaline and can be corrosive or irritating to skin and eyes. They are often classified as harmful if swallowed or inhaled.
Ethanol Moiety: The presence of the ethanol group suggests flammability. Ethanol itself is a highly flammable liquid with a low flash point.[1][2][3]
This composite structure necessitates that 1-(1-Methylpiperidin-4-yl)ethanol be treated as hazardous waste . It should never be disposed of down the drain or in standard municipal trash.[4][5] Improper disposal can lead to dangerous chemical reactions in drainage systems, environmental contamination, and significant regulatory penalties.[5]
Table 1: Anticipated Hazard Profile for 1-(1-Methylpiperidin-4-yl)ethanol
Hazard Category
Anticipated Risk & Rationale
Physical Hazards
Flammable Liquid: The ethanol group suggests a low flash point. Vapors may form explosive mixtures with air and can travel to an ignition source.[3][6]
Health Hazards
Skin/Eye Irritant: Likely to cause skin irritation and serious eye irritation or damage, a common trait of piperidine derivatives.[7][8]
Harmful if Swallowed/Inhaled: Potential for acute toxicity if ingested and respiratory irritation if vapors are inhaled.[8][9]
Environmental Hazards
Aquatic Toxicity: Assumed to be toxic to aquatic life, requiring containment from waterways.[6]
Mandatory Safety Protocols & Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure all safety measures are in place. The laboratory must be equipped with functional eyewash stations and safety showers.[7]
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
Eye/Face Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[7]
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Ensure legs and feet are covered with long pants and closed-toe shoes.
Ventilation: All handling and waste collection activities must be performed inside a certified chemical fume hood to minimize inhalation exposure.[10]
Step-by-Step Disposal Workflow
The disposal of 1-(1-Methylpiperidin-4-yl)ethanol must follow a systematic process governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][11]
Step 1: Waste Collection at the Point of Generation
The principle of immediate waste segregation is critical to prevent dangerous reactions.[4][12]
Dedicated Container: Collect waste 1-(1-Methylpiperidin-4-yl)ethanol and any materials contaminated with it (e.g., pipette tips, contaminated paper towels) in a dedicated, chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, leak-proof screw cap.[4][10]
No Mixing:Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, to prevent violent reactions.[8][10][12]
Container Status: Keep the waste container closed at all times except when actively adding waste.[11] This minimizes the release of flammable vapors.
Step 2: Proper Labeling
Accurate labeling is a regulatory requirement and a critical safety communication tool.[5][13]
Content Identification: The label must clearly state "Hazardous Waste" .
Chemical Name: List the full chemical name: "1-(1-Methylpiperidin-4-yl)ethanol". If it is in a solution, list all components and their approximate concentrations.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
The SAA is a designated laboratory area for the short-term storage of hazardous waste.
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[4][13]
Segregation: Store the waste container in a secondary containment bin to catch any potential leaks. Ensure it is physically segregated from incompatible materials.[4]
Ignition Sources: Keep the SAA away from all sources of ignition, including heat, sparks, and open flames.[14]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste "cradle to grave."[11]
Contact EHS: When the waste container is nearly full or has reached its storage time limit (typically 90 days for large quantity generators), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14][15]
Documentation: Maintain a log of all hazardous waste generated. Your EHS office will provide a manifest for tracking the waste shipment.[15]
Caption: Disposal workflow for 1-(1-Methylpiperidin-4-yl)ethanol.
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct responses to mitigate harm.
Minor Spill (in a fume hood)
Alert Personnel: Notify others in the immediate area.
Contain: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.[14]
Collect: Using non-sparking tools, carefully collect the absorbent material and place it in a designated hazardous waste container.[3]
Decontaminate: Clean the spill area thoroughly.
Dispose: Label and dispose of all cleanup materials as hazardous waste.
Major Spill
Evacuate the laboratory immediately.
Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.
Contact your institution's emergency response team and EHS office from a safe location.
Personal Exposure
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[9]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.
References
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
Regulation of Laboratory Waste. American Chemical Society.
Personal protective equipment for handling 1-(1-Methylpiperidin-4-yl)ethanol
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 1-(1-Methylpiperidin-4-yl)ethanol is a bifunctional intermediate frequently employed in pharmaceutical synthesis. Structurally, it combines a tertiary amine (t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
1-(1-Methylpiperidin-4-yl)ethanol is a bifunctional intermediate frequently employed in pharmaceutical synthesis. Structurally, it combines a tertiary amine (the N-methylpiperidine ring) with a secondary alcohol tail.
The Safety Paradox: While often perceived as less volatile than its parent molecule (piperidine), the addition of the hydroxyl group increases polarity, potentially enhancing dermal absorption while retaining the caustic alkalinity of the amine. This molecule must be treated as a Corrosive (Skin Corr.[1] 1B/1C) and a Sensitizer until specific lot data proves otherwise.
Core Directive: Do not rely solely on "standard lab PPE." The basicity of this compound attacks the polymer matrix of standard latex gloves, necessitating specific material selection.
Hazard Mechanism & Risk Assessment
To select the correct PPE, we must understand the "Why."
The Amine Threat (Basicity): The nitrogen lone pair makes this compound a Lewis base. Upon contact with skin, it saponifies fatty acids in cell membranes, leading to deep tissue damage that may not be immediately painful (insidious burn).
The Alcohol Vector (Permeation): The ethanol moiety increases solubility in both water and lipids, acting as a vehicle that can drag the corrosive amine portion through the stratum corneum (outer skin layer) faster than a pure hydrocarbon amine.
Risk Logic Visualization
The following decision matrix illustrates how to categorize risk based on your operational state.
Figure 1: Operational Risk Assessment Logic for Piperidine Derivatives.
Personal Protective Equipment (PPE) Specifications
Standard latex gloves provide insufficient protection against organic amines. The following table prescribes the required PPE based on "Breakthrough Time" (the time it takes for a chemical to permeate the glove material at the molecular level).
PPE Selection Matrix
Protection Zone
Recommended Equipment
Technical Justification
Hand (Primary)
Nitrile (Minimum 5 mil / 0.12mm)
Nitrile offers superior resistance to bases compared to latex. For incidental contact (splash), 5 mil provides ~15-30 mins protection.
Hand (High Risk)
Laminate (Silver Shield) or Butyl
Crucial: If immersing hands or handling >100mL, use Laminate liners under Nitrile. Amines can permeate thin nitrile in <10 minutes.
Eye/Face
Chemical Splash Goggles
Safety glasses are insufficient. The vapors are basic and lachrymatory (tear-inducing). Goggles seal the ocular environment.
Respiratory
Fume Hood (Face Velocity >100 fpm)
Primary control. If working outside a hood, a Half-Face Respirator with Organic Vapor/P100 (OV/P100) cartridges is mandatory.
Body
Poly-Cotton Lab Coat + Chemical Apron
Standard coats absorb liquids. A rubberized or Tyvek apron prevents "soak-through" burns to the chest/lap.
Operational Protocol: Safe Dispensing
Objective: Transfer 10g of 1-(1-Methylpiperidin-4-yl)ethanol from a stock bottle to a reaction vessel without exposure.
Pre-Requisites:
Fume hood sash at working height (18 inches).
Spill tray (polypropylene) in place.
Step-by-Step Procedure:
The Double-Glove Setup:
Don a pair of long-cuff nitrile gloves (inner layer).
Don a standard pair of nitrile exam gloves (outer layer).
Why? If the outer glove is contaminated, you can strip it immediately without exposing bare skin.
Atmospheric Control:
Open the bottle inside the hood.
Wait 10 seconds before inserting a pipette. This allows the pressure to equalize and any accumulated amine vapors to be swept away by the hood's airflow.
Viscosity Management:
This compound can be viscous.[2][3] Do not rush the draw.
Use a positive displacement pipette if available to prevent dripping.
If using a glass syringe, ensure the Luer lock is tight; amines lubricate glass joints, causing needles to slip off under pressure.
Post-Transfer Hygiene:
Wipe the bottle threads with a dry Kimwipe before recapping. Do not use wet wipes (water + amine = slippery/corrosive mess).
Dispose of the Kimwipe immediately into solid hazardous waste.
Emergency Response & Spill Management
Scenario: You have spilled ~50mL inside the fume hood.
Immediate Action:
Alert: Announce the spill.
Ventilate: Press the "Emergency Purge" button on the hood (if equipped).
Assess: Do not attempt cleanup if you feel dizzy or smell a strong "fishy/ammonia" odor through your mask.
Spill Cleanup Workflow
Figure 2: Step-by-step spill response for organic bases.
Cleanup Details:
Absorbent: Use "Universal" or "Oil-Only" pads. Do not use clay kitty litter if possible, as it is difficult to collect fully.
Neutralization: While not strictly necessary for small spills, treating the area with a dilute (5%) Citric Acid solution reduces the volatility of the amine by converting it to a non-volatile salt.
Disposal Considerations
Improper disposal of amines is a leading cause of chemical waste incidents (unexpected exothermic reactions).
Waste Stream: Classify as "Basic Organic Waste" or "Alkaline Flammable."
Segregation (CRITICAL):
NEVER mix with Acid Waste. (Exothermic neutralization = explosion risk).
NEVER mix with Oxidizers (Peroxides, Nitric Acid). (Fire risk).[2][4][5][1][6]
Labeling: Clearly mark the tag with "1-(1-Methylpiperidin-4-yl)ethanol" and check the "Toxic" and "Corrosive" boxes.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40614391, (R)-1-(Piperidin-4-YL)ethanol. Retrieved from [Link]